Metoprolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Metoprolol in Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517), a cornerstone in cardiovascular therapeutics, exerts its primary clinical effects through selective antagonism of the β1-adrenergic receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, delving into its molecular interactions, downstream signaling cascades, and the consequential physiological effects that underpin its utility in treating a range of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and myocardial infarction. We will explore the quantitative aspects of its receptor affinity and clinical efficacy, detail key experimental protocols for its study, and provide visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a cardioselective β-adrenergic antagonist that has been a mainstay in the management of cardiovascular diseases for decades.[1] Its therapeutic efficacy stems from its ability to competitively block the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2] This selective blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's workload and oxygen demand.[1] This guide will provide a detailed examination of the molecular and cellular mechanisms through which this compound confers its cardioprotective effects.
Pharmacodynamics: The Molecular Basis of Action
The principal mechanism of this compound is its competitive, selective inhibition of β1-adrenergic receptors.[3] This selectivity is dose-dependent, with higher concentrations leading to some antagonism of β2-adrenergic receptors.[2]
Receptor Binding and Selectivity
This compound exhibits a significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as bronchoconstriction, which can be mediated by β2-receptor blockade in the lungs. The binding affinity is stereospecific, with the S-enantiomer being significantly more potent than the R-enantiomer.
Table 1: this compound Binding Affinity (Ki) for β-Adrenergic Receptors
| Receptor Subtype | Ligand | -log Ki (M) | Ki (nM) | Selectivity (β1 vs. β2) |
| β1-adrenoceptor | S-metoprolol | 7.73 ± 0.10 | ~18.6 | ~28.8-fold |
| β2-adrenoceptor | S-metoprolol | 6.28 ± 0.06 | ~525 | |
| β1-adrenoceptor | R-metoprolol | 5.00 ± 0.06 | ~10,000 | ~3.0-fold |
| β2-adrenoceptor | R-metoprolol | 4.52 ± 0.09 | ~30,200 |
Data compiled from in vitro studies using guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2) membranes.
Downstream Signaling Pathways
In cardiomyocytes, β1-adrenergic receptor activation by catecholamines stimulates the Gs alpha subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several key intracellular proteins involved in cardiac function, including L-type calcium channels, phospholamban, and troponin I. This cascade results in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. This compound, by blocking the initial step of this cascade, effectively attenuates these downstream effects.
Chronic sympathetic stimulation contributes to maladaptive cardiac remodeling. This compound has been shown to mitigate this process. One proposed mechanism involves the A-Kinase Anchoring Protein 5 (AKAP5). AKAP5 acts as a scaffold protein, organizing signaling complexes that include PKA and the phosphatase calcineurin (also known as Protein Phosphatase 2B or PP2B). By influencing the localization and activity of these enzymes, AKAP5 plays a role in regulating calcium signaling and gene transcription involved in cardiac hypertrophy and fibrosis. This compound may exert some of its anti-remodeling effects by modulating the expression and interactions of the AKAP5 signaling complex.
Clinical Efficacy in Cardiovascular Diseases: Quantitative Outcomes
The clinical benefits of this compound are well-documented across a spectrum of cardiovascular conditions. The following tables summarize key quantitative outcomes from major clinical trials.
Heart Failure
The this compound CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) demonstrated a significant reduction in mortality and hospitalizations in patients with chronic heart failure.
Table 2: Key Outcomes of the MERIT-HF Trial
| Outcome | This compound CR/XL Group | Placebo Group | Relative Risk Reduction | p-value |
| All-Cause Mortality | 7.2% (annual rate) | 11.0% (annual rate) | 34% | 0.00009 |
| Cardiovascular Mortality | 128 deaths | 203 deaths | 38% | <0.001 |
| Sudden Death | 79 deaths | 132 deaths | 41% | <0.001 |
| Death due to Worsening Heart Failure | 30 deaths | 58 deaths | 49% | <0.001 |
| All-Cause Mortality or All-Cause Hospitalization (first event) | 641 events | 767 events | 19% | <0.001 |
Data from the MERIT-HF Study Group.
Cardiac Remodeling
The REversal of VEntricular Remodeling with Toprol-XL (REVERT) trial showed that this compound can reverse left ventricular remodeling in asymptomatic patients with systolic dysfunction.
Table 3: Key Outcomes of the REVERT Trial (12-month follow-up)
| Parameter | Placebo Group (Change from Baseline) | This compound 50 mg Group (Change from Baseline) | This compound 200 mg Group (Change from Baseline) | p-value (vs. Placebo) |
| LV End-Systolic Volume Index (mL/m²) | -3.7 | -7.6 | -14.5 | 0.34 (50mg), 0.009 (200mg) |
| LV Ejection Fraction (%) | 0.0 | +3.9 | +6.2 | 0.032 (50mg), <0.001 (200mg) |
| Heart Rate (bpm) | -3 | -8 | -12 | <0.05 for both doses |
Data from the REVERT Study Group.
Hypertension
This compound is effective in lowering blood pressure in patients with primary hypertension.
Table 4: Effects of this compound on Blood Pressure in Hypertensive Patients
| This compound Daily Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) |
| 100 mg - 450 mg | 10 - 20 | 5 - 10 |
| 25, 100, or 400 mg (extended-release) | 6 - 8 (placebo-corrected) | 4 - 7 (placebo-corrected) |
Data compiled from multiple clinical studies.
Detailed Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissues rich in the desired receptor subtype (e.g., guinea pig heart ventricle for β1, guinea pig soleus muscle for β2) are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a non-selective radioligand (e.g., [¹²⁵I]-(S)-pindolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.
-
PKA Activity Assay in Cardiomyocytes
This protocol measures the effect of this compound on PKA activity in response to β-adrenergic stimulation.
Methodology:
-
Cardiomyocyte Culture and Treatment:
-
Neonatal rat ventricular myocytes are isolated and cultured.
-
Cells are pre-treated with varying concentrations of this compound for a specified time.
-
Cells are then stimulated with a β-adrenergic agonist (e.g., isoproterenol) to activate the cAMP-PKA pathway.
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blot Analysis of PKA Substrate Phosphorylation:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of PKA substrates (e.g., phospho-phospholamban at Ser16, phospho-troponin I at Ser22/23).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and imaged.
-
-
Data Analysis:
-
The intensity of the phosphorylated protein bands is quantified using densitometry software.
-
The phosphorylation levels are normalized to the total amount of the respective protein or a loading control (e.g., GAPDH).
-
The effect of this compound on isoproterenol-induced PKA substrate phosphorylation is then determined.
-
Animal Model of Myocardial Infarction and Cardiac Remodeling
This protocol describes the induction of myocardial infarction in rats to study the effects of this compound on cardiac remodeling.
Methodology:
-
Surgical Procedure (LAD Ligation):
-
Male Sprague-Dawley or Wistar rats are anesthetized and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.
-
The chest is closed, and the animal is allowed to recover.
-
-
This compound Treatment:
-
Rats are randomly assigned to receive this compound (administered orally or via osmotic mini-pumps) or a vehicle control.
-
Treatment is initiated at a specified time post-ligation and continued for the duration of the study (e.g., several weeks).
-
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography is performed at baseline and at various time points post-infarction to assess left ventricular dimensions (e.g., end-diastolic and end-systolic diameters) and function (e.g., ejection fraction, fractional shortening).
-
-
Histological and Molecular Analysis:
-
At the end of the study, hearts are harvested.
-
Infarct size can be determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Histological analysis (e.g., Masson's trichrome staining) is used to assess fibrosis.
-
Molecular markers of hypertrophy and fibrosis can be quantified using techniques such as quantitative PCR or Western blotting.
-
Conclusion
This compound's mechanism of action is centered on its selective antagonism of β1-adrenergic receptors in the heart. This targeted blockade of the catecholamine-driven signaling cascade leads to a reduction in heart rate, myocardial contractility, and blood pressure. These primary effects translate into significant clinical benefits in a variety of cardiovascular diseases, including improved survival in heart failure and reversal of maladaptive cardiac remodeling. The in-depth understanding of its molecular interactions and downstream signaling pathways, supported by robust quantitative data from clinical trials and detailed experimental protocols, solidifies this compound's role as a fundamental tool in cardiovascular medicine and provides a framework for the development of future cardiac therapies.
References
The Stereochemical Nuances of Metoprolol: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of its Enantiomers
A Technical Guide for Researchers and Drug Development Professionals
Metoprolol (B1676517), a widely prescribed beta-1-selective adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-metoprolol, the drug's therapeutic action and metabolic fate are intricately linked to its stereochemistry. This technical guide provides an in-depth exploration of the distinct pharmacokinetic and pharmacodynamic profiles of this compound enantiomers, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Pharmacokinetics: A Tale of Two Enantiomers
The disposition of this compound in the body is a clear demonstration of stereoselectivity, primarily driven by its metabolism. The two enantiomers exhibit significant differences in their plasma concentrations, rates of metabolism, and overall exposure, largely influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.
Stereoselective Metabolism
This compound is extensively metabolized in the liver, with the major metabolic pathways being O-demethylation and α-hydroxylation, both of which are predominantly mediated by the CYP2D6 enzyme. This enzymatic process shows a clear preference for one enantiomer over the other. In individuals with normal or rapid CYP2D6 activity (Extensive and Ultrarapid Metabolizers), there is a preferential metabolism of (R)-metoprolol.[[“]] This leads to a higher systemic exposure of the more pharmacologically active (S)-enantiomer.
Influence of CYP2D6 Phenotype
The genetic variability of the CYP2D6 gene gives rise to distinct patient populations with varying metabolic capacities, categorized as Ultrarapid Metabolizers (UM), Extensive Metabolizers (EM), Intermediate Metabolizers (IM), and Poor Metabolizers (PM). This genetic polymorphism has a profound impact on the pharmacokinetic profiles of this compound enantiomers.
In Poor Metabolizers, who have deficient CYP2D6 activity, the stereoselective metabolism is diminished, resulting in significantly higher plasma concentrations and prolonged elimination half-lives for both enantiomers compared to Extensive Metabolizers.[2] Conversely, Ultrarapid Metabolizers exhibit enhanced clearance of both enantiomers, leading to lower systemic exposure.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Different CYP2D6 Phenotypes Following a Single Oral Dose of Racemic this compound
| CYP2D6 Phenotype | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Apparent Oral Clearance (CL/F) (L/h) |
| Ultrarapid Metabolizer (UM) | (S)-Metoprolol | - | - | 190 ± 99[2] | - | - |
| (R)-Metoprolol | - | - | 127 ± 72[2] | - | - | |
| Extensive Metabolizer (EM) | (S)-Metoprolol | - | - | 366 ± 158[2] | ~3.5 | - |
| (R)-Metoprolol | - | - | 261 ± 126 | ~3.5 | - | |
| Intermediate Metabolizer (IM) | (S)-Metoprolol | - | - | - | - | - |
| (R)-Metoprolol | - | - | - | - | - | |
| Poor Metabolizer (PM) | (S)-Metoprolol | - | - | 1804 ± 300 | ~7.5 | - |
| (R)-Metoprolol | - | - | 1746 ± 319 | ~7.5 | - |
Note: Data is presented as mean ± SD where available. Some values are not available in the literature and are denoted by "-".
Pharmacodynamics: The Dominance of the (S)-Enantiomer
The therapeutic effects of this compound are primarily attributed to its blockade of beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This beta-blocking activity is almost exclusively associated with the (S)-enantiomer.
Receptor Binding Affinity and Potency
In vitro studies have demonstrated that (S)-metoprolol has a significantly higher affinity for beta-1 adrenergic receptors compared to (R)-metoprolol. The beta-1 blocking potency of the (S)-enantiomer is reported to be approximately 33 to 500 times greater than that of the (R)-enantiomer. In contrast, the (R)-enantiomer shows a slightly higher affinity for beta-2 adrenergic receptors, although its overall beta-blocking activity is considered clinically insignificant at therapeutic doses.
Clinical Effects on Heart Rate and Blood Pressure
Clinical studies in humans have confirmed the dominant role of (S)-metoprolol in the pharmacodynamic effects of the racemic mixture. Studies comparing the administration of pure (S)-metoprolol to racemic this compound have shown that (S)-metoprolol at half the dose of the racemate can achieve a comparable reduction in heart rate and blood pressure. This underscores the fact that the (R)-enantiomer contributes minimally to the therapeutic efficacy of this compound.
The concentrations of (S)-metoprolol required to achieve a half-maximal reduction in exercise-induced heart rate are significantly lower than those of (R)-metoprolol across all CYP2D6 phenotypes. However, due to the higher plasma concentrations in Poor Metabolizers, even the lower potency (R)-enantiomer can contribute to the overall beta-blockade in this population.
Table 2: Pharmacodynamic Properties of this compound Enantiomers
| Parameter | (S)-Metoprolol | (R)-Metoprolol | Reference |
| Beta-1 Receptor Affinity (Ki) | High | Low | |
| Beta-1 Blocking Potency Ratio (S:R) | ~33-500 : 1 | 1 | |
| Effect on Heart Rate | Significant Reduction | Minimal Reduction | |
| Effect on Blood Pressure | Significant Reduction | Minimal Reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound enantiomers.
Chiral Separation and Quantification of this compound Enantiomers in Plasma by HPLC
Objective: To separate and quantify the concentrations of (R)- and (S)-metoprolol in human plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., a structurally similar beta-blocker not present in the sample).
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the this compound enantiomers and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV or fluorescence detector.
-
Chiral Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition is hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 275 nm or fluorescence detection with excitation at 275 nm and emission at 300 nm for enhanced sensitivity.
-
Quantification: Create a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the corresponding concentration of the enantiomer standards. Determine the concentrations of (R)- and (S)-metoprolol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Beta-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)- and (S)-metoprolol for the beta-1 adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize a tissue source rich in beta-1 adrenergic receptors (e.g., rat heart ventricles) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein).
-
Add a fixed concentration of a radiolabeled beta-1 adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) to all tubes.
-
To separate tubes, add increasing concentrations of either (R)-metoprolol or (S)-metoprolol (the "competitor").
-
Include tubes for determining "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like propranolol).
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter or a gamma counter, depending on the radioisotope used.
-
-
Data Analysis:
-
Calculate the "specific binding" at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the binding affinity (Ki) of each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Metabolic pathway of racemic this compound.
Caption: Beta-1 adrenergic receptor signaling pathway and the site of action of (S)-metoprolol.
Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.
Conclusion
The pharmacokinetics and pharmacodynamics of this compound are profoundly influenced by its stereochemistry. The (S)-enantiomer is the primary contributor to the drug's therapeutic beta-blocking effects, while the (R)-enantiomer is less active and is preferentially metabolized by CYP2D6 in most individuals. The genetic polymorphism of CYP2D6 further modulates the pharmacokinetic variability between the enantiomers, impacting their systemic exposure and, consequently, their clinical effects. A thorough understanding of these stereoselective differences is crucial for optimizing this compound therapy, particularly in the context of personalized medicine, and for the development of future cardiovascular drugs. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals in this field.
References
Stereochemistry and Pharmacological Activity of Metoprolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517), a widely prescribed beta-1 selective adrenoceptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its profound implications for the drug's pharmacological activity. It delves into the differential pharmacodynamics and pharmacokinetics of the individual enantiomers, supported by quantitative data from key studies. Detailed experimental protocols for the characterization of this compound's stereoselective properties are provided, along with visualizations of the relevant signaling pathway and a typical experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction: The Significance of Chirality in this compound's Action
This compound is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its therapeutic effect is primarily attributed to its ability to selectively block β1-adrenergic receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] However, the pharmacological activity of this compound is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, resulting in two enantiomers, (S)-metoprolol and (R)-metoprolol, which exhibit distinct pharmacological profiles.
The vast majority of the desired β1-blocking activity resides in the (S)-enantiomer, while the (R)-enantiomer is significantly less potent at this receptor.[2][3][4] Conversely, the (R)-enantiomer has a higher relative affinity for β2-adrenoceptors. This stereoselectivity extends to its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. The differential metabolism can lead to varying plasma concentrations of the active and less active enantiomers, influencing the drug's efficacy and side-effect profile in different patient populations. Understanding the stereochemical nuances of this compound is therefore critical for optimizing its therapeutic use and for the development of future cardiovascular drugs.
Stereoselective Pharmacodynamics
The interaction of this compound enantiomers with their target receptors is highly stereospecific. The (S)-enantiomer is the eutomer, possessing a much greater affinity and potency for the β1-adrenergic receptor compared to the (R)-enantiomer (the distomer).
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the differential affinity of this compound enantiomers for β1- and β2-adrenoceptors. Studies have consistently shown that (S)-metoprolol binds to β1-receptors with significantly higher affinity than (R)-metoprolol.
Functional Potency
The difference in binding affinity translates to a marked difference in functional potency. In vivo studies in animal models have demonstrated the superior β1-blocking potency of the (S)-enantiomer.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following tables summarize the quantitative data on the pharmacodynamic and pharmacokinetic properties of (S)- and (R)-metoprolol.
Table 1: Stereoselective Receptor Binding Affinity of this compound Enantiomers
| Enantiomer | Receptor | -log Ki (M) | Ki (nM) | S/R Affinity Ratio |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 | ~540 |
| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 | |
| (S)-Metoprolol | β2 | 6.28 ± 0.06 | 525 | ~60 |
| (R)-Metoprolol | β2 | 4.52 ± 0.09 | 30,200 |
Data from Wahlund et al. (1990) obtained from competition binding experiments in guinea-pig left ventricular free wall (β1) and soleus muscle (β2) membranes.
Table 2: In Vivo β1-Adrenoceptor Blocking Potency of this compound Enantiomers in Anesthetized Cats
| Enantiomer | -log ED50 (µmol/kg) | ED50 (µmol/kg) |
| (S)-Metoprolol | 7.04 ± 0.16 | 0.091 |
| (R)-Metoprolol | 4.65 ± 0.16 | 22.4 |
ED50 is the intravenous dose causing a 50% reduction in the heart rate response to sympathetic nerve stimulation. Data from Wahlund et al. (1990).
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers after Oral Administration of Racemic this compound
| Enantiomer | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| (S)-Metoprolol | 100 | 103 ± 46 | 2.1 ± 0.6 | 652 ± 334 | 3.2 ± 0.6 |
| (R)-Metoprolol | 100 | 79 ± 37 | 2.1 ± 0.6 | 499 ± 262 | 3.1 ± 0.6 |
| (S)-Metoprolol | 200 | 239.9 ± 129.4 | 2.0 | 1792.8 ± 1039.6 | 3.7 ± 0.8 |
| (R)-Metoprolol | 200 | 175.4 ± 88.9 | 2.0 | 1292.5 ± 729.9 | 3.6 ± 0.8 |
Data are presented as mean ± SD. Data compiled from various clinical pharmacokinetic studies.
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the β1-adrenergic receptor signaling pathway in cardiac myocytes. The binding of an agonist (like norepinephrine) to the β1-receptor activates a cascade involving a Gs-protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to increased heart rate and contractility. (S)-metoprolol effectively blocks this pathway at the receptor level.
Caption: β1-adrenergic receptor signaling pathway and the inhibitory action of (S)-metoprolol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the stereoselective pharmacology of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is for determining the binding affinity (Ki) of (S)- and (R)-metoprolol for β1- and β2-adrenoceptors using a competition binding assay.
-
Materials:
-
Membrane preparations from tissues rich in β1-receptors (e.g., guinea-pig left ventricular free wall) and β2-receptors (e.g., guinea-pig soleus muscle).
-
Radioligand: [¹²⁵I]-iodocyanopindolol ([¹²⁵I]-CYP).
-
Non-labeled ligands: (S)-metoprolol, (R)-metoprolol, and a non-selective beta-blocker for determining non-specific binding (e.g., propranolol).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the pellet in binding buffer containing a cryoprotectant and store at -80°C until use. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: Membrane preparation (50-120 µg protein), [¹²⁵I]-CYP (at a concentration near its Kd, e.g., 50 pM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [¹²⁵I]-CYP, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, [¹²⁵I]-CYP, and varying concentrations of (S)- or (R)-metoprolol (e.g., 10⁻¹⁰ to 10⁻³ M).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enantioselective Analysis by HPLC
This protocol describes the quantification of (S)- and (R)-metoprolol in human plasma using solid-phase extraction (SPE) followed by chiral High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Materials:
-
Human plasma samples.
-
Internal standard (e.g., a structurally similar beta-blocker).
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).
-
Methanol (B129727), acetonitrile (B52724) (HPLC grade).
-
Ammonium acetate, diethylamine (B46881).
-
Chiral HPLC column (e.g., CHIRALCEL OD-RH).
-
HPLC system with a fluorescence detector.
-
-
Procedure:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard and diluted with a weak acid).
-
Wash the cartridge with a weak acidic solution and then with methanol to remove interferences.
-
Elute the analytes with a methanolic solution of ammonia.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: CHIRALCEL OD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.2% diethylamine in water) and acetonitrile in a gradient or isocratic mode.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 229 nm and emission at 298 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration. Determine the concentration of (S)- and (R)-metoprolol in the plasma samples from the calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the stereoselective investigation of a chiral drug like this compound.
Caption: A generalized experimental workflow for the stereoselective evaluation of this compound.
Conclusion
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The (S)-enantiomer is responsible for the vast majority of the drug's therapeutic β1-blocking effects, while the (R)-enantiomer is significantly less active at this receptor and may contribute to off-target effects. The stereoselective metabolism of this compound further underscores the importance of considering the individual enantiomers. A thorough understanding of these stereochemical principles, facilitated by the experimental approaches detailed in this guide, is essential for the rational use of this compound and for the design of new, more selective cardiovascular therapies. This guide provides a foundational resource for researchers and drug development professionals to delve into the intricate relationship between stereochemistry and the pharmacological action of this compound.
References
- 1. Clinical Pharmacokinetics of this compound: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacodynamic properties of this compound in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Preclinical Pharmacokinetics of Metoprolol Succinate and Tartrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. It is available in two primary salt forms: this compound succinate (B1194679), an extended-release formulation, and this compound tartrate, an immediate-release formulation. The choice between these salts is largely dictated by the desired pharmacokinetic profile for a given clinical indication. While their clinical pharmacology is well-documented, a comprehensive understanding of their comparative pharmacokinetics in preclinical models is crucial for researchers and professionals involved in drug development and discovery. This technical guide provides a detailed comparative analysis of the pharmacokinetics of this compound succinate and this compound tartrate in key preclinical species, focusing on quantitative data and experimental methodologies.
Comparative Pharmacokinetics in Preclinical Models
The fundamental difference in the pharmacokinetic profiles of this compound succinate and this compound tartrate stems from their formulation-driven release mechanisms. This compound succinate is designed for extended-release, leading to a more sustained plasma concentration over a 24-hour period, while this compound tartrate's immediate-release nature results in more rapid absorption and subsequent elimination, necessitating more frequent dosing.[1][[“]] This distinction is a critical factor in both clinical use and preclinical study design.
Pharmacokinetics in Canine Models (Beagle Dogs)
Beagle dogs are a commonly used non-rodent species in preclinical drug development due to their physiological similarities to humans.
This compound Tartrate:
A study involving the oral administration of a 50 mg this compound tartrate tablet to Beagle dogs revealed a rapid absorption profile. The peak plasma concentration (Cmax) was reached at approximately 0.96 hours (Tmax), with an average Cmax of 349.12 ng/mL. The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was 919.88 ng·h/mL.[3]
This compound Succinate (Modified-Release Formulation):
A study investigating various modified-release this compound formulations in Beagle dogs provides insights into the expected pharmacokinetic profile of an extended-release product like this compound succinate. While direct Cmax and Tmax values were not presented in a simple tabular format, the study characterized the absorption kinetics as a sequential zero- and first-order process, indicative of a prolonged drug release and absorption phase compared to an immediate-release formulation.[4][5] This extended absorption is designed to reduce the peak-to-trough fluctuations in plasma concentration.
| Parameter | This compound Tartrate (50 mg) |
| Animal Model | Beagle Dogs |
| Cmax (ng/mL) | 349.12 ± 78.04 |
| Tmax (h) | 0.96 ± 0.33 |
| AUC0-t (ng·h/mL) | 919.88 ± 195.67 |
| Half-life (t1/2) (h) | 1.73 ± 0.49 |
Table 1: Pharmacokinetic Parameters of this compound Tartrate in Beagle Dogs. Data are presented as mean ± standard deviation.
Pharmacokinetics in Rodent Models (Rats)
Rats are a frequently used rodent model for early pharmacokinetic screening.
This compound Tartrate:
In a study using male Sprague-Dawley rats administered a 5 mg/kg oral dose of this compound tartrate, significant variations in pharmacokinetic parameters were observed depending on the blood sampling site. For instance, jugular vein cannulation resulted in a Cmax of 170.0 ng/mL, while sampling from the tail vein yielded a much lower Cmax of 39.3 ng/mL. This highlights a critical methodological consideration in preclinical rat studies. The half-life was found to be approximately 1.6 to 2.4 hours, depending on the sampling site.
This compound Succinate:
A study in male Wistar rats with a 30 mg/kg oral dose of this compound succinate reported a Cmax of 1526.34 ng/mL, a Tmax of 4.0 hours, and an AUC0-t of 10452.16 ng·h/mL. The terminal half-life was approximately 3.9 hours. The delayed Tmax and longer half-life compared to the tartrate salt are consistent with the extended-release properties of the succinate formulation.
| Parameter | This compound Tartrate (5 mg/kg) | This compound Succinate (30 mg/kg) |
| Animal Model | Sprague-Dawley Rats | Wistar Rats |
| Cmax (ng/mL) | 170.0 ± 25.5 (Jugular Vein) | 1526.34 ± 185.42 |
| Tmax (h) | 1.3 ± 0.4 (Jugular Vein) | 4.00 ± 0.00 |
| AUC0-t (ng·h/mL) | 154.0 ± 18.9 (Jugular Vein) | 10452.16 ± 1254.36 |
| Half-life (t1/2) (h) | 1.6 ± 0.1 (Jugular Vein) | 3.90 ± 0.45 |
Table 2: Pharmacokinetic Parameters of this compound Salts in Rats. Data are presented as mean ± standard deviation. Note the significant impact of blood sampling site on this compound tartrate parameters.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to the reliability and reproducibility of preclinical pharmacokinetic studies.
Canine Oral Dosing and Sampling Protocol (this compound Tartrate)
-
Animal Model: Six healthy male Beagle dogs.
-
Housing: Fasted for 12 hours prior to dosing with free access to water.
-
Dose Administration: A single oral dose of 50 mg this compound tartrate tablets.
-
Blood Sampling:
-
Site: Forelimb vein.
-
Volume: 2 mL per sample.
-
Timepoints: 0 (predose), 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 600 minutes post-dose.
-
Anticoagulant: Heparin.
-
-
Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rat Oral Dosing and Sampling Protocol (this compound Tartrate)
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with overnight fasting before the study.
-
Dose Administration: A single oral gavage of 5 mg/kg this compound tartrate in normal saline.
-
Blood Sampling:
-
Sites (Parallel Groups): Jugular vein, femoral vein, retro-orbital plexus, tail vein, and saphenous vein.
-
Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
-
Sample Processing: Blood collected into tubes containing an anticoagulant, centrifuged to obtain plasma, and stored frozen until analysis.
-
Analytical Method: LC-MS/MS.
Rat Oral Dosing and Sampling Protocol (this compound Succinate)
-
Animal Model: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Dose Administration: A single oral dose of 30 mg/kg this compound succinate suspended in 1% sodium carboxymethyl cellulose (B213188) (SCMC).
-
Blood Sampling:
-
Site: Retro-orbital plexus.
-
Volume: Approximately 100 µL.
-
Timepoints: 0.16, 0.33, 0.50, 1, 2, 3, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC).
Visualizing Experimental Workflows
Conclusion
The preclinical pharmacokinetic data clearly illustrate the distinct profiles of this compound succinate and this compound tartrate, driven by their respective extended-release and immediate-release formulations. In both canine and rodent models, the tartrate salt exhibits rapid absorption with an early Tmax, while the succinate salt (or comparable modified-release formulations) demonstrates a delayed Tmax and a more prolonged plasma concentration profile. These preclinical findings are essential for informing dose selection, study design, and the interpretation of efficacy and toxicology studies in the development of new chemical entities that may be formulated as either immediate or extended-release products. The detailed experimental protocols provided herein offer a valuable resource for ensuring consistency and comparability across future preclinical investigations.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Metoprolol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol, a cornerstone in the management of cardiovascular diseases, represents a significant milestone in the development of β-adrenergic receptor antagonists. Its discovery and subsequent chemical synthesis paved the way for a deeper understanding of β-receptor pharmacology and the development of a class of drugs that have saved countless lives. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound and its analogues. It delves into detailed experimental protocols for key synthetic routes, presents quantitative pharmacological data for structure-activity relationship analysis, and visualizes complex pathways and workflows to facilitate understanding.
Introduction: The Dawn of a New Era in Cardiovascular Medicine
The journey to this compound began with the groundbreaking work of Sir James Black, who conceptualized and developed the first clinically successful β-blocker, propranolol, in the 1960s. This pioneering work, which earned him the Nobel Prize in Medicine in 1988, established the therapeutic potential of blocking β-adrenergic receptors to alleviate the symptoms of angina pectoris and other cardiovascular ailments. However, the non-selective nature of propranolol, which blocks both β1 and β2 receptors, led to undesirable side effects such as bronchoconstriction in asthmatic patients. This created a clear need for a cardioselective β-blocker that would primarily target the β1 receptors located in the heart muscle.
In 1969, scientists at the Swedish pharmaceutical company Hässle (a subsidiary of Astra, now AstraZeneca) successfully synthesized a series of phenoxypropanolamine derivatives with the aim of achieving this cardioselectivity. Among them, this compound emerged as a promising candidate, demonstrating a significantly higher affinity for β1 receptors over β2 receptors. It was first patented in 1970 and received approval for medical use in 1978. [cite: ] Today, this compound is on the World Health Organization's List of Essential Medicines and remains one of the most widely prescribed medications globally.
Mechanism of Action: A Selective Blockade
This compound is a competitive antagonist at the β1-adrenergic receptor. In the heart, stimulation of β1 receptors by endogenous catecholamines like adrenaline and noradrenaline triggers a signaling cascade that increases heart rate, myocardial contractility, and conduction velocity. This compound exerts its therapeutic effects by competitively inhibiting the binding of these catecholamines to the β1 receptors, thereby dampening the sympathetic nervous system's influence on the heart.
The downstream signaling pathway involves the Gs protein-coupled β1-adrenergic receptor. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration and subsequently enhanced cardiac function. By blocking the initial step of this cascade, this compound effectively reduces cAMP production and PKA activity, resulting in a decrease in heart rate, blood pressure, and myocardial oxygen demand.
Synthesis of this compound: Key Methodologies
The chemical synthesis of this compound has evolved since its inception, with various methods developed to improve yield, enantioselectivity, and cost-effectiveness. The core structure of this compound is an aryloxypropanolamine, and most synthetic strategies revolve around the formation of the ether linkage and the introduction of the isopropylamino group.
Racemic Synthesis of this compound
The initial and most straightforward synthesis of this compound produces a racemic mixture of the (R) and (S) enantiomers. A common approach involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with isopropylamine (B41738).
Experimental Protocol: Racemic Synthesis of this compound
-
Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
-
To a solution of 4-(2-methoxyethyl)phenol (1 mole) in a suitable solvent such as acetone (B3395972) or ethanol, add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 moles).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add epichlorohydrin (1.2 moles) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude epoxide can be purified by vacuum distillation or column chromatography.
-
-
Step 2: Synthesis of (±)-Metoprolol.
-
Dissolve the synthesized 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (1 mole) in a solvent like isopropanol (B130326).
-
Add isopropylamine (2-3 moles) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude this compound base can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the racemic product.
-
Asymmetric Synthesis of (S)-Metoprolol
Pharmacological studies have revealed that the β-blocking activity of this compound resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active and may contribute to side effects. This has driven the development of asymmetric synthetic routes to produce enantiomerically pure (S)-Metoprolol.
One effective strategy involves the use of a chiral building block, such as (R)-glycidyl tosylate or (S)-epichlorohydrin, to introduce the desired stereochemistry.
Experimental Protocol: Asymmetric Synthesis of (S)-Metoprolol
-
Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
-
Dissolve 4-(2-methoxyethyl)phenol (1 mole) in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add a base such as potassium carbonate (1.5 moles) and stir the mixture.
-
Add (R)-glycidyl tosylate (1.1 moles) to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction by TLC.
-
Upon completion, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-epoxide.
-
-
Step 2: Synthesis of (S)-Metoprolol.
-
This step is analogous to the racemic synthesis. Dissolve the (S)-epoxide (1 mole) in isopropanol and react with an excess of isopropylamine (2-3 moles) at reflux.
-
Work-up and purification as described for the racemic synthesis will yield (S)-Metoprolol with high enantiomeric purity.
-
This compound Analogues: Exploring Structure-Activity Relationships
The development of this compound spurred further research into analogues with modified structures to investigate their pharmacological properties and potentially improve upon the original compound. These modifications have generally focused on three areas: the aromatic ring, the ether linkage, and the amino group.
Modifications of the Aromatic Ring
The para-substituted 4-(2-methoxyethyl)phenoxy group is a key determinant of this compound's cardioselectivity. Altering the substituent at this position can have a significant impact on β1/β2 selectivity and overall potency.
Modifications of the N-Alkyl Substituent
The isopropyl group on the nitrogen atom is crucial for high affinity to β-adrenergic receptors. Modifications to this group have been explored to understand the steric and electronic requirements for optimal receptor binding.
The synthesis of these analogues generally follows similar synthetic routes to that of this compound, with the appropriate substituted phenol or amine being used in the key reaction steps. For example, to synthesize an analogue with a different N-substituent, the corresponding primary or secondary amine would be used in the epoxide ring-opening step.
Quantitative Pharmacological Data
The following table summarizes the β-adrenergic receptor binding affinities and selectivities for this compound and some of its key analogues. This data is essential for understanding the structure-activity relationships within this class of compounds.
| Compound | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |
| (S)-Metoprolol | 1.8 ± 0.2 | 52.5 ± 5.1 | ~29 |
| (R)-Metoprolol | 1000 ± 150 | 3000 ± 450 | ~3 |
| Atenolol | 12.6 ± 1.5 | 398 ± 45 | ~32 |
| Propranolol | 1.0 ± 0.1 | 1.2 ± 0.2 | ~1.2 |
Note: Ki values are indicative and can vary depending on the experimental conditions. The data presented here is a representative compilation from various sources.
The data clearly illustrates the stereoselectivity of the β1-adrenergic receptor for the (S)-enantiomer of this compound, which is approximately 550-fold more potent than the (R)-enantiomer at this receptor. The β1/β2 selectivity ratio further highlights the cardioselective nature of this compound compared to the non-selective β-blocker, propranolol.
Conclusion
The discovery and synthesis of this compound marked a pivotal moment in cardiovascular pharmacology. Its development from a non-selective predecessor to a cardioselective agent showcased the power of medicinal chemistry in designing safer and more effective drugs. The synthetic routes to this compound, particularly the asymmetric approaches to the more active (S)-enantiomer, continue to be refined and optimized. The study of this compound's analogues has provided valuable insights into the structure-activity relationships of aryloxypropanolamine β-blockers, guiding the design of future generations of cardiovascular drugs. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a solid foundation for further innovation in the discovery and synthesis of novel β-adrenergic receptor modulators.
An In-depth Guide to the Lipophilic Properties and Tissue Distribution of Metoprolol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its pharmacokinetic profile, particularly its lipophilicity, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive technical overview of this compound's lipophilic properties, its subsequent distribution into various tissues, and the experimental methodologies used to characterize these features. Quantitative data are presented in structured tables, and key experimental workflows are visualized to offer a detailed guide for professionals in drug development and research.
Lipophilic Properties of this compound
The lipophilicity of a drug molecule is a key physicochemical property that influences its ability to cross biological membranes, affecting its overall pharmacokinetic and pharmacodynamic behavior.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
Partition and Distribution Coefficients
The partition coefficient (P) describes the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[3] For ionizable compounds like this compound, the distribution coefficient (D) is used, which accounts for both the ionized and non-ionized forms at a specific pH.
This compound is a moderately lipophilic compound. Its lipophilicity allows it to be readily absorbed from the gastrointestinal tract and to penetrate various tissues, including crossing the blood-brain barrier.[1][4]
Quantitative Lipophilicity Data
The following table summarizes the experimentally determined and calculated lipophilicity values for this compound.
| Parameter | Value | pH | Comments | Source |
| LogP | 1.77 - 2.15 | N/A | Represents the partitioning of the neutral form. | |
| LogD | 0.01 | 7.4 | At physiological pH, this compound is mostly ionized, reducing its partitioning into the lipid phase. | |
| pKa | 9.7 | N/A | As a weak base, this compound is predominantly in its protonated (ionized) form at physiological pH. |
Experimental Protocol: Determination of LogP (OECD 107 Shake-Flask Method)
The Shake-Flask method is a classic and widely accepted technique for the experimental determination of the n-octanol/water partition coefficient.
Principle
A solution of the test substance (this compound) in a two-phase system of n-octanol and water (or a suitable buffer) is established. The system is vigorously shaken to allow for the partitioning of the substance between the two immiscible phases until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.
Detailed Methodology
-
Preparation of Solvents: Both n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: A stock solution of this compound is prepared in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.
-
Partitioning:
-
Precisely measured volumes of the pre-saturated n-octanol and water are added to a suitable vessel (e.g., a centrifuge tube).
-
A known amount of the this compound stock solution is added.
-
Three tests are typically run with different volume ratios of n-octanol to water.
-
-
Equilibration: The vessel is sealed and shaken vigorously at a constant temperature (typically 20-25°C) until equilibrium is achieved.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.
-
Concentration Analysis:
-
An aliquot is carefully removed from each phase.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or LC-MS/MS.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Workflow Diagram
Caption: Workflow for LogP Determination (OECD 107).
Tissue Distribution of this compound
This compound's moderate lipophilicity and large volume of distribution (ranging from 3.2 to 5.6 L/kg) facilitate its wide distribution into various tissues and organs. This property is crucial for its therapeutic effect on cardiac tissue but also for its potential side effects related to penetration into other systems, such as the central nervous system (CNS).
Key Distribution Sites
This compound distributes extensively to several key organs. It is known to cross the blood-brain barrier and the placenta and is also excreted into breast milk. Key sites of distribution include:
-
Heart
-
Brain
-
Lungs
-
Kidneys
-
Liver
Quantitative Tissue Distribution Data
The following table summarizes the tissue-to-plasma concentration ratios for this compound from preclinical studies. Note that these values can vary based on the animal model, dose, and time of measurement.
| Tissue | Tissue-to-Plasma Ratio (Kp) | Comments | Source |
| Brain | ~0.78 (CSF/plasma) | This compound effectively crosses the blood-brain barrier. | |
| Heart | High | As the primary target organ, significant accumulation is expected. | |
| Lungs | High | Extensive distribution to the lungs is observed. | |
| Liver | High | The liver is a major site of both distribution and metabolism. | |
| Kidneys | High | The kidneys are involved in the excretion of this compound and its metabolites. |
Experimental Protocol: In Vivo Tissue Distribution Study
Tissue distribution studies are typically conducted in animal models to understand how a drug distributes throughout the body over time.
Principle
The test drug (this compound) is administered to a group of animals (commonly rodents). At predefined time points, animals are euthanized, and various tissues, along with blood/plasma, are collected. The concentration of the drug in each tissue is quantified to determine its distribution profile.
Detailed Methodology
-
Animal Model: Select an appropriate animal species (e.g., Wistar rats or ICR mice). Animals should be acclimatized before the study.
-
Drug Administration: Administer this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection:
-
At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Collect blood samples (via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Harvest key organs of interest (e.g., brain, heart, lungs, liver, kidneys).
-
-
Sample Processing:
-
Rinse harvested tissues with cold saline to remove excess blood, blot dry, and weigh.
-
Homogenize each tissue sample in a suitable buffer to create a uniform mixture.
-
-
Analyte Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and tissue homogenates to isolate this compound and an internal standard.
-
Quantitative Analysis:
-
Analyze the extracted samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for its high sensitivity and specificity.
-
Generate a calibration curve in each matrix (plasma and different tissue homogenates) to accurately quantify the drug concentration.
-
-
Data Analysis:
-
Calculate the drug concentration in plasma (ng/mL) and in each tissue (ng/g).
-
Determine pharmacokinetic parameters, including the tissue-to-plasma concentration ratio (Kp).
-
Workflow Diagram
Caption: Workflow for an In Vivo Tissue Distribution Study.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of β-1 adrenergic receptors, which are predominantly located in cardiac tissue. By competitively blocking these receptors, this compound prevents endogenous catecholamines (like adrenaline and noradrenaline) from binding and initiating their downstream signaling cascade. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.
The signaling pathway involves the G-protein coupled β-1 receptor. Catecholamine binding normally activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular effects that increase heart rate and contractility. This compound interrupts this pathway at the receptor level.
Signaling Pathway Diagram
Caption: this compound's inhibitory action on the β-1 adrenergic signaling pathway.
Conclusion
The moderate lipophilicity of this compound, characterized by a LogP value in the range of 1.77-2.15, is a defining feature of its pharmacokinetic profile. This property facilitates its effective absorption and extensive distribution to target tissues like the heart, as well as off-target sites such as the brain. Understanding the principles and methodologies behind the determination of lipophilicity and tissue distribution is essential for drug development professionals. The protocols and data presented in this guide serve as a foundational resource for the preclinical evaluation and optimization of this compound and other related pharmaceutical compounds.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Metoprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and physicochemical characteristics. This technical guide provides a comprehensive examination of the molecular structure and chemical properties of this compound, offering detailed data, experimental protocols, and visual representations of its signaling pathway and analytical workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Molecular Structure and Stereochemistry
This compound, with the systematic IUPAC name (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, is a secondary amino compound, a secondary alcohol, a propanolamine, and an aromatic ether.[2][3] The molecule possesses a chiral center at the C2 position of the propan-2-ol moiety, and therefore exists as two enantiomers, (S)-Metoprolol and (R)-Metoprolol. The β-blocking activity resides primarily in the (S)-enantiomer.[4] Commercially, this compound is often available as a racemic mixture.[4]
The molecular structure of this compound is characterized by a 4-(2-methoxyethyl)phenoxy group linked via an ether bond to a 3-(isopropylamino)propan-2-ol side chain. This side chain is a common feature among many β-blockers and is crucial for its interaction with the β1-adrenergic receptor. The crystal structure of this compound reveals that the side arm bearing the isopropyl group typically adopts an all-trans conformation, which is the most stable arrangement. The crystal packing is dominated by hydrogen bonds, forming chains of alternating R and S enantiomers.
Below is a visual representation of the chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a weak base, and its properties can vary depending on whether it is in its free base form or as a salt, such as this compound Tartrate or this compound Succinate.
| Property | Value | Salt Form | Reference |
| Molecular Formula | C15H25NO3 | Base | |
| (C15H25NO3)2·C4H6O6 | Tartrate | ||
| (C15H25NO3)2·C4H6O4 | Succinate | ||
| Molecular Weight | 267.36 g/mol | Base | |
| 684.82 g/mol | Tartrate | ||
| 652.8 g/mol | Succinate | ||
| Melting Point | 120 °C | Base | |
| Boiling Point | 398 °C (estimated) | Base | |
| pKa (basic) | 9.68 | Tartrate | |
| 9.555 | (+)-Metoprolol | ||
| LogP | 1.88 - 2.15 | Base | |
| Solubility (this compound Tartrate) | Very soluble in water; freely soluble in methylene (B1212753) chloride, chloroform, and alcohol; slightly soluble in acetone; insoluble in ether. | Tartrate | |
| Solubility (this compound Succinate) | Freely soluble in water; soluble in methanol (B129727); sparingly soluble in ethanol; slightly soluble in dichloromethane (B109758) and 2-propanol; practically insoluble in ethyl-acetate, acetone, diethylether and heptane. | Succinate |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
| Spectroscopic Data | Value | Reference |
| UV-Vis λmax (in water) | 223 nm | |
| UV-Vis λmax (in methanol) | 275 nm, 280 nm | |
| UV-Vis λmax (in phosphate (B84403) buffer pH 6.8) | 223 nm | |
| IR (selected peaks for Cu(II) complex) | 2977, 2892-3170, 3213, 1606, 487, 430, 318 cm⁻¹ | |
| ¹H NMR (in CDCl₃, 500 MHz) | δ (ppm): 1.34-1.37, 2.78-2.81, 3.04-3.21, 3.34, 3.53-3.56, 3.89-4.01, 6.78-6.79, 7.07-7.10 |
Synthesis
The synthesis of this compound typically involves a two-step process. The first step is the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342) in an aqueous alkaline condition to form an epoxide intermediate. This intermediate is then purified by distillation under high vacuum. The final step involves the reaction of the purified epoxide with isopropylamine (B41738) in isopropyl alcohol at reflux to yield this compound.
A chemoenzymatic route for the synthesis of the enantiomerically pure (S)-Metoprolol has also been developed, which involves a kinetic resolution of a chlorohydrin intermediate using Candida antarctica lipase (B570770) B.
The following diagram illustrates a general synthesis pathway for this compound.
Experimental Protocols
Accurate and validated analytical methods are essential for the quality control and pharmacokinetic studies of this compound.
UV-Visible Spectrophotometry
This method is suitable for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Methanol or a suitable buffer like phosphate buffer pH 6.8.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Succinate and dissolve it in 100 mL of the chosen solvent.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of solvent and sonicate for 15 minutes.
-
Dilute to the mark with the solvent and filter through a 0.45 µm membrane filter.
-
Further dilute the filtrate to a concentration within the linear range.
-
-
Analytical Procedure:
-
Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 223 nm in phosphate buffer (pH 6.8) and 275 nm in methanol.
-
Measure the absorbance of the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the working standard solutions.
-
Calculate the concentration of this compound in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more selective and sensitive method for the analysis of this compound.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.05 M phosphate buffer, pH 4.5) and organic modifiers (e.g., methanol and acetonitrile) in a specific ratio (e.g., 20:60:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm or 254 nm.
-
Injection Volume: 20 µL.
-
Preparation of Standard and Sample Solutions: Prepare as described for the UV method, using the mobile phase as the diluent.
-
Analytical Procedure:
-
Inject the working standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The following diagram outlines a typical experimental workflow for the HPLC analysis of this compound.
Mechanism of Action and Signaling Pathway
This compound is a cardioselective β1-adrenergic receptor blocker. It competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1-receptors, which are predominantly located in the heart. This blockade leads to a reduction in the intracellular signaling cascade mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).
The physiological consequences of this action include:
-
Reduced Heart Rate (Negative Chronotropic Effect): this compound decreases the slope of phase 4 of the nodal action potential, slowing the firing rate of pacemaker cells.
-
Decreased Myocardial Contractility (Negative Inotropic Effect): By blocking the β1-receptors, this compound reduces the force of heart muscle contraction.
-
Lowered Blood Pressure: The antihypertensive effect is achieved by decreasing cardiac output and inhibiting the release of renin from the kidneys.
The signaling pathway of this compound's action is depicted below.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, a cornerstone in the treatment of cardiovascular diseases. The comprehensive data tables, detailed experimental protocols, and illustrative diagrams are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for advanced study, formulation development, and quality control of this important therapeutic agent. A thorough understanding of this compound's fundamental characteristics is paramount for its effective and safe use in clinical practice and for the development of future cardiovascular therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. This compound | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The solid-state structure of the β-blocker this compound: a combined experimental and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Twin Hurdles: A Technical Guide to Metoprolol's First-Pass Metabolism and its Deep Impact on Bioavailability
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive analysis of the first-pass metabolism of metoprolol (B1676517), a widely prescribed beta-blocker, and its profound influence on systemic bioavailability. We will delve into the enzymatic pathways, the impact of genetic variability, and the experimental methodologies used to elucidate these critical pharmacokinetic properties.
This compound, a cornerstone in the management of cardiovascular diseases, exhibits significant inter-individual variability in its therapeutic response. This variability is largely dictated by its extensive first-pass metabolism, a process where a substantial fraction of an orally administered drug is metabolized in the liver and gut wall before it reaches systemic circulation. This phenomenon critically reduces the bioavailability of this compound, making a thorough understanding of its metabolic fate paramount for effective drug development and personalized medicine.
The Metabolic Gauntlet: Enzymatic Pathways of this compound
This compound is primarily cleared from the body through oxidative metabolism in the liver. The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform, plays a dominant role in this process.[1][2][3] Approximately 70-80% of this compound's metabolism is attributed to CYP2D6.[1][4]
The main metabolic pathways include:
-
O-demethylation: This is a major pathway, accounting for about 65% of the metabolic clearance.
-
α-hydroxylation: This pathway, leading to the formation of the active metabolite α-hydroxythis compound, accounts for approximately 10% of metabolism.
-
N-dealkylation: This is a more minor pathway, contributing to another 10% of this compound's transformation.
While CYP2D6 is the principal enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to all three metabolic pathways.
The Bioavailability Conundrum: Impact of First-Pass Metabolism
The extensive metabolism of this compound in the liver and gut wall significantly reduces the amount of active drug that reaches the systemic circulation. This "first-pass effect" is the primary reason for this compound's relatively low and variable oral bioavailability, which is approximately 40-50% in individuals with normal CYP2D6 activity. In fact, after oral administration, plasma levels of this compound are about half of what is observed after intravenous administration, indicating a 50% first-pass metabolism.
A study in rats highlighted the substantial contribution of both intestinal and hepatic first-pass extraction to the low bioavailability of this compound. The intestinal first-pass extraction ratio was found to be approximately 0.45, while the hepatic first-pass extraction ratio was about 0.60.
The stereoselective nature of this compound metabolism further complicates its pharmacokinetics. This compound is a racemic mixture of R- and S-enantiomers. In individuals with extensive CYP2D6 metabolism, the clearance of R-metoprolol is about 40% higher than that of S-metoprolol.
The Genetic Factor: CYP2D6 Polymorphisms
Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity. Consequently, they exhibit significantly higher plasma concentrations of this compound, almost 5-fold higher than extensive metabolizers. This can lead to an increased risk of adverse effects such as bradycardia. The bioavailability of this compound in PMs can approach 100%. PMs constitute about 8% of Caucasians and 2% of most other populations.
-
Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 activity.
-
Extensive Metabolizers (EMs): This is the "normal" phenotype with fully functional CYP2D6.
-
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to increased enzyme activity and faster metabolism of this compound. This can result in sub-therapeutic plasma concentrations at standard doses.
The table below summarizes the impact of CYP2D6 phenotype on this compound pharmacokinetics.
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference |
| Bioavailability | Approaches 100% | ~40-50% | Lower than EMs | |
| Plasma Concentration | ~5-fold higher than EMs | "Normal" levels | Lower than EMs | |
| Elimination Half-life | 7-9 hours | 3-4 hours | Shorter than EMs | |
| Oral Clearance | 15-fold lower than UMs | - | - |
Experimental Protocols for Studying this compound Metabolism
A comprehensive understanding of this compound's first-pass metabolism relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes involved in metabolism and for characterizing the kinetics of these reactions.
Detailed Methodology for In Vitro Metabolism using Human Liver Microsomes:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains human liver microsomes (HLMs), a phosphate (B84403) buffer (e.g., pH 7.4), and this compound at various concentrations.
-
For enzyme kinetic studies, a range of this compound concentrations is used to determine Michaelis-Menten parameters (Km and Vmax).
-
-
Initiation of Reaction:
-
The reaction is initiated by adding a cofactor solution, typically NADPH.
-
-
Incubation:
-
The mixture is incubated at 37°C for a specified time, during which the metabolic reactions occur.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolites, is collected for analysis.
-
-
Analytical Quantification:
-
The concentrations of this compound and its metabolites (α-hydroxythis compound, O-demethylthis compound) in the supernatant are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is calculated. For enzyme kinetic studies, these rates are plotted against the substrate concentration to determine the Km and Vmax values.
-
To identify the specific CYP isoforms involved, selective chemical inhibitors or recombinant human CYP enzymes can be utilized.
In Vivo Pharmacokinetic Studies
These studies are essential for determining the bioavailability and overall pharmacokinetic profile of this compound in a living organism.
References
Methodological & Application
Application Note: Quantification of Metoprolol in Human Plasma by LC-MS/MS
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple sample preparation technique and offers high selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d7 or Bisoprolol as internal standard (IS)[1][2]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and methyl tertiary butyl ether[1][2]
-
Formic acid, analytical grade
-
Ammonium (B1175870) acetate
-
Ultrapure water
-
Human plasma with K2 EDTA as anticoagulant
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (e.g., this compound-d7) in methanol at a concentration of approximately 0.5 mg/mL. These solutions should be stored at -20°C for up to one month.
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water to create calibration standards and quality control samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working solutions to achieve a desired concentration range for the calibration curve (e.g., 3.03–416.35 ng/mL) and for low, medium, and high QC samples.
3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a common and effective liquid-liquid extraction (LLE) procedure.
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add an extraction solvent. A mixture of dichloromethane (B109758) and diethylether or methyl tertiary butyl ether can be used.
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 6000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC system capable of delivering a stable flow rate is required.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| LC Column | C18 column (e.g., Unison US C18, 50 x 4.6mm, 3.5µm or Ultimate XB-C18, 150 x 2.1 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile or methanol and water with 0.1-0.2% formic acid or 10mM ammonium acetate. |
| Flow Rate | 0.2 - 0.8 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 268.1 → 116.2/115.6/130.96; IS (Bisoprolol): m/z 326.76 → 116.2 |
| Source Temperature | 400 - 500 °C |
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3.03–416.35 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 95.20%–99.96% |
| Recovery | 76.06%–95.25% |
| Matrix Effect | 93.67%–104.19% |
Table 2: Representative Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours (oral administration) |
| Peak Plasma Concentration (Cmax) | 0.03 to 0.28 mg/L (100 mg oral dose) |
| Area Under the Curve (AUC) | Varies with dose and formulation |
| Half-life (t1/2) | 3 to 7 days |
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
References
Application Note: A Validated HPLC-UV Method for the Analysis of Metoprolol Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Metoprolol Succinate in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2 (R1) guidelines, ensuring its accuracy, precision, and reliability for routine quality control analysis.[1][2] The described method is also suitable for stability studies, as demonstrated by forced degradation experiments.
Introduction
This compound Succinate is a beta-1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound Succinate in both bulk drug substance and finished pharmaceutical products. This application note presents a simple, isocratic reversed-phase HPLC-UV method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 10 mM Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a ratio of 70:30 v/v[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 224 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
This compound Succinate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Protocols
Mobile Phase Preparation
-
Buffer Preparation (10 mM Potassium Dihydrogen Orthophosphate, pH 3.0):
-
Dissolve 1.36 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 using Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation (Acetonitrile:Buffer = 70:30 v/v):
-
Mix 700 mL of Acetonitrile with 300 mL of the prepared buffer.
-
Degas the mobile phase by sonication for 15 minutes.
-
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound Succinate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up to the volume with the mobile phase.
-
-
Working Standard Solutions for Linearity:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 50 µg/mL.
-
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound Succinate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 30 µg/mL).
Method Validation
The developed method was validated according to ICH Q2 (R1) guidelines.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.21 |
| Theoretical Plates | ≥ 2000 | 2970 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Linearity
The linearity was established by analyzing five concentrations of the standard solution.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | Mean Area 1 |
| 20 | Mean Area 2 |
| 30 | Mean Area 3 |
| 40 | Mean Area 4 |
| 50 | Mean Area 5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day).
Table 4: Precision Data
| Precision | Concentration (µg/mL) | %RSD (n=6) |
| Intra-day | 30 | < 2.0% |
| Inter-day | 30 | < 2.0% |
Accuracy
Accuracy was determined by the recovery study at three different concentration levels.
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 24 | Mean Recovered 1 | 98-102% |
| 100% | 30 | Mean Recovered 2 | 98-102% |
| 120% | 36 | Mean Recovered 3 | 98-102% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Table 6: LOD and LOQ
| Parameter | Value |
| LOD | 0.052 µg/mL |
| LOQ | 0.158 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
Table 7: Robustness Study
| Parameter Varied | Variation | System Suitability |
| Flow Rate (mL/min) | ± 0.1 | Passed |
| Mobile Phase pH | ± 0.2 | Passed |
| Mobile Phase Composition | ± 2% | Passed |
Forced Degradation Study
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation
-
Acid Degradation: Sample solution was treated with 0.1N HCl and heated at 80°C for 2 hours.
-
Base Degradation: Sample solution was treated with 0.1N NaOH and heated at 80°C for 2 hours.
-
Oxidative Degradation: Sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid drug was exposed to UV light for 24 hours.
The results showed significant degradation in alkaline and thermal conditions, with the method being able to separate the degradation products from the main peak of this compound Succinate.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: ICH-Compliant Method Validation Process.
Caption: Routine Sample Analysis Workflow.
Conclusion
The developed HPLC-UV method for the analysis of this compound Succinate is simple, accurate, precise, and robust. It meets all the validation criteria as per ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound Succinate in bulk and pharmaceutical dosage forms. The short run time makes it an efficient method for high-throughput analysis.
References
In Vitro Assays for Determining Metoprolol's Beta-Adrenergic Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic efficacy stems from its ability to competitively block the binding of endogenous catecholamines, like norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors, primarily located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2]
The characterization of this compound's beta-adrenergic blockade is crucial for drug development, quality control, and mechanistic studies. In vitro assays provide a controlled environment to quantify the affinity and functional potency of this compound at β-adrenergic receptors. This document provides detailed protocols for two standard in vitro assays: the Radioligand Binding Assay and the cAMP Accumulation Functional Assay.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, such as isoproterenol (B85558), the receptor activates a stimulatory G-protein (Gs). The Gs-alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a physiological response. This compound, as an antagonist, blocks the initial step of agonist binding, thereby inhibiting this signaling cascade.
Experimental Assays and Protocols
Two primary in vitro methods are employed to characterize the beta-adrenergic blocking activity of compounds like this compound:
-
Radioligand Binding Assay: This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.
-
cAMP Accumulation Functional Assay: This assay measures the functional consequence of receptor blockade by quantifying the inhibition of agonist-induced cyclic AMP production.
Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Experimental Workflow:
Detailed Protocol:
a. Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.
-
Competitor: this compound.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/B or equivalent.
-
Scintillation Cocktail.
-
96-well plates.
b. Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 10 µM Propranolol.
-
Competition: 50 µL of serially diluted this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Add 150 µL of the diluted cell membrane preparation to each well.
-
Add 50 µL of the radioligand at a final concentration close to its Kd (e.g., 1-2 nM for [³H]-DHA).
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
cAMP Accumulation Functional Assay
This protocol describes a method to determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells. A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is detailed here.
Experimental Workflow:
Detailed Protocol:
a. Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation Buffer: PBS or HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Isoproterenol.
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
384-well plates.
-
HTRF-compatible plate reader.
b. Procedure:
-
Cell Culture and Plating:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal density (e.g., 1,500 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 2.5 µL of the this compound dilutions to the appropriate wells.
-
For control wells (maximum stimulation), add 2.5 µL of stimulation buffer without this compound.
-
-
Agonist Stimulation:
-
Prepare a solution of Isoproterenol in stimulation buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in separate agonist dose-response experiments.
-
Add 2.5 µL of the Isoproterenol solution to all wells except for the basal control wells (which receive 2.5 µL of stimulation buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP Cryptate solution.
-
-
Final Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
c. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of the isoproterenol response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation
The following tables summarize representative quantitative data for this compound's beta-adrenergic blockade obtained from in vitro assays.
Table 1: this compound Binding Affinity (Ki) at β-Adrenergic Receptors
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| β1 | Human | [¹²⁵I] Cyanopindolol | 102 | |
| β1 | Guinea Pig | [¹²⁵I]-(S)-pindolol | ~18.6 | |
| β2 | Human | [³H] CGP-12177 | 1769 | |
| β2 | Guinea Pig | [¹²⁵I]-(S)-pindolol | ~525 |
Table 2: this compound Functional Potency (IC50) at the β1-Adrenergic Receptor
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP Accumulation | - | Isoproterenol | 105 |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the cell line, radioligand, and assay buffer used. The data presented here are for illustrative purposes.
Conclusion
The in vitro assays detailed in this application note provide robust and reproducible methods for characterizing the beta-adrenergic blocking properties of this compound. The radioligand binding assay allows for the direct determination of binding affinity (Ki), while the cAMP accumulation assay provides a measure of functional potency (IC50). Together, these assays are indispensable tools in the preclinical development and pharmacological characterization of beta-blockers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Metoprolol in Preclinical Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the therapeutic efficacy of Metoprolol, a selective β1-adrenergic receptor blocker, in established animal models of hypertension. The following sections offer comprehensive methodologies for hypertension induction, drug administration, and physiological monitoring, alongside quantitative data summaries and visual representations of experimental workflows and signaling pathways.
Introduction to Animal Models of Hypertension
Animal models are indispensable tools in cardiovascular research, providing crucial insights into the pathophysiology of hypertension and enabling the preclinical assessment of novel antihypertensive agents. The selection of an appropriate model is critical and depends on the specific research question and the targeted mechanism of action of the drug under investigation. This document focuses on three widely utilized rat models of hypertension: the Spontaneously Hypertensive Rat (SHR), the L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertensive model, and the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive model.
This compound: A Cardioselective Beta-Blocker
This compound is a cardioselective β1-adrenoceptor antagonist widely prescribed for the management of hypertension.[1] Its primary mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly located in the cardiac tissue.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output, thereby lowering blood pressure.[1]
I. Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension. These rats develop hypertension without any surgical or chemical induction, making them a valuable tool for studying the long-term effects of antihypertensive drugs.
A. Experimental Protocol: this compound Efficacy in SHRs
1. Animal Selection and Acclimatization:
-
Male SHRs, 12-16 weeks of age, with established hypertension.
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Allow a minimum of one week for acclimatization before the start of the experiment.
2. Baseline Measurements:
-
Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals using a non-invasive tail-cuff method.
-
Obtain at least three stable readings per animal and calculate the average.
3. Group Allocation:
-
Randomly divide the animals into two groups:
-
Vehicle Control Group: Receives the vehicle (e.g., saline) used to dissolve this compound.
-
This compound Treatment Group: Receives this compound tartrate.
-
4. Drug Administration:
-
Administer this compound tartrate orally via gavage at a dose of 1.0-1.5 mg/kg daily for 56 days.[2] The drug can also be administered in drinking water.[2]
-
Administer the vehicle to the control group using the same route and volume.
5. Monitoring:
-
Measure SBP, DBP, and HR weekly throughout the 8-week treatment period.
-
Monitor body weight and general health of the animals daily.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the changes in blood pressure and heart rate between the treatment and control groups over time.
B. Quantitative Data: this compound in SHRs
| Parameter | Vehicle Control (SHR) | This compound (1.0-1.5 mg/kg/day, oral) | Reference |
| Baseline SBP (mmHg) | ~180-200 | ~180-200 | |
| SBP after 4 days (mmHg) | No significant change | Significant reduction | |
| HR after 4 days (bpm) | No significant change | Significant reduction | |
| SBP after 56 days (mmHg) | Remains hypertensive | Maintained at normotensive levels |
II. L-NAME-Induced Hypertension Model
The L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertension model is a widely used pharmacological model where hypertension is induced by inhibiting nitric oxide (NO) synthase, leading to endothelial dysfunction and increased peripheral resistance.
A. Experimental Protocol: this compound Efficacy in L-NAME Model
1. Animal Selection and Acclimatization:
-
Male Wistar or Sprague-Dawley rats, 8-10 weeks of age.
-
Follow the same acclimatization procedure as for SHRs.
2. Hypertension Induction:
-
Administer L-NAME in drinking water at a concentration of 40 mg/kg/day for 4-8 weeks to induce hypertension.
3. Baseline Measurements:
-
After the induction period, measure and record baseline SBP, DBP, and HR.
4. Group Allocation:
-
Randomly divide the hypertensive animals into a vehicle control group and a this compound treatment group.
5. Drug Administration:
-
Administer this compound orally at a specified dose.
-
Administer the vehicle to the control group.
6. Monitoring and Data Analysis:
-
Follow the same monitoring and data analysis procedures as described for the SHR model.
B. Quantitative Data: this compound in L-NAME Model
Currently, there is a limited number of publicly available studies that provide specific quantitative data on the efficacy of this compound in the L-NAME induced hypertension model. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic dose in this model.
III. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
The DOCA-salt model is a mineralocorticoid-induced, volume-dependent model of hypertension that is characterized by low renin levels.
A. Experimental Protocol: this compound Efficacy in DOCA-Salt Model
1. Animal Selection and Acclimatization:
-
Male Sprague-Dawley rats, 8-10 weeks of age.
-
Follow the same acclimatization procedure as for SHRs.
2. Hypertension Induction:
-
Perform a unilateral nephrectomy (left kidney).
-
Implant a deoxycorticosterone acetate (DOCA) pellet (150 mg/kg, subcutaneous) or administer DOCA injections.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl for 4 weeks.
3. Baseline Measurements:
-
After the 4-week induction period, measure and record baseline SBP, DBP, and HR.
4. Group Allocation:
-
Randomly divide the hypertensive animals into a vehicle control group and a this compound treatment group.
5. Drug Administration:
-
Administer this compound subcutaneously at a dose of 5 mg/kg twice daily for 19 days.
-
Administer the vehicle to the control group.
6. Monitoring and Data Analysis:
-
Measure SBP, DBP, and HR at 4 hours and 16-18 hours after the morning injection on multiple days throughout the treatment period.
-
Analyze the data to compare the effects of this compound with the control group.
B. Quantitative Data: this compound in DOCA-Salt Model
| Parameter | Vehicle Control (DOCA-Salt) | This compound (5 mg/kg, s.c., twice daily) | Reference |
| Baseline SBP (mmHg) | ~193 | ~193 | |
| SBP after 19 days (4h post-injection, mmHg) | No significant change | Significant reduction | |
| HR after 19 days (4h post-injection, bpm) | No significant change | Significant reduction |
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound in hypertensive animal models.
References
Application Notes and Protocols for Oral Administration of Metoprolol in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoprolol (B1676517) is a selective β1-adrenergic receptor antagonist widely used in clinical practice to manage cardiovascular diseases such as hypertension, angina pectoris, and heart failure. In preclinical research, rodent models are instrumental in elucidating the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound. This document provides detailed protocols for the oral administration of this compound in mice and rats, focusing on the oral gavage method. It also includes quantitative data from various studies and a representative experimental protocol for a pharmacokinetic study.
Quantitative Data Summary
The following tables summarize key parameters for the oral administration of this compound in rodent studies, compiled from various scientific sources.
Table 1: this compound Dosage and Administration in Rats
| Parameter | Details | Reference |
| Species/Strain | Sprague-Dawley Rats | [1][2][3] |
| Dosage Range | 1, 2, and 5 mg/kg for pharmacokinetic studies.[1][3] Up to 200 mg/kg in subacute toxicity studies. | |
| Vehicle | Normal saline (0.85% or 0.9% NaCl in water). | |
| Administration Route | Oral gavage. | |
| Frequency | Single dose for pharmacokinetic studies. Once daily for toxicity studies. | |
| Volume | Recommended maximum of 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often used. |
Table 2: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Species/Strain | C57BL/6 mice, ApoE-/- mice, Swiss albino mice. | |
| Dosage Range | 2.5 mg/kg/day for studying effects on cardiac function. 10 mg/kg for pharmacokinetic studies. Up to 750 mg/kg/day in long-term studies. | |
| Vehicle | Not explicitly stated in all studies, but aqueous solutions are common. | |
| Administration Route | Oral gavage, osmotic minipumps. | |
| Frequency | Once daily or continuous administration via minipumps. | |
| Volume | Recommended maximum of 10 mL/kg. |
Experimental Protocols
Protocol 1: Preparation of this compound Tartrate for Oral Administration
This protocol describes the preparation of a this compound tartrate solution for oral gavage in rodents.
Materials:
-
This compound tartrate salt
-
Vehicle (e.g., sterile 0.9% saline or sterile water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound tartrate: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (mL/kg), calculate the total mass of this compound tartrate needed.
-
Weigh the this compound tartrate: Accurately weigh the calculated amount of this compound tartrate using an analytical balance.
-
Prepare the vehicle: Measure the required volume of the chosen vehicle (e.g., sterile 0.9% saline).
-
Dissolve the this compound tartrate: Add the weighed this compound tartrate to the vehicle.
-
Ensure complete dissolution: Vortex the solution until the this compound tartrate is completely dissolved. Fresh formulations should be prepared on the day of dosing.
-
Storage: Store the solution appropriately, protected from light if necessary, until administration.
Protocol 2: Oral Gavage Procedure in Rodents
This protocol provides a step-by-step guide for administering this compound solution to mice and rats via oral gavage. This procedure should only be performed by trained personnel.
Materials:
-
Appropriately sized gavage needles (feeding tubes):
-
Mice: 18-20 gauge, 1-1.5 inches long, with a rounded tip.
-
Rats: 16-18 gauge, 2-3 inches long, with a rounded tip. Flexible plastic tubes are recommended to reduce the risk of esophageal injury.
-
-
Syringes
-
This compound solution
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Mice: Gently scruff the mouse, grasping the loose skin over the shoulders to immobilize the head and forelimbs.
-
Rats: Hold the rat near the thoracic region, supporting the lower body. A towel can be used to wrap the animal for better restraint.
-
-
Measure the Gavage Needle Length: Before insertion, measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib (xiphoid process). Mark the needle to prevent over-insertion and potential stomach perforation.
-
Gavage Needle Insertion:
-
Hold the restrained animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause trauma to the trachea or esophagus.
-
-
Administration of this compound Solution:
-
Once the needle is correctly positioned in the esophagus (and has advanced to the pre-measured mark), slowly depress the syringe plunger to deliver the this compound solution.
-
Administer the solution over 2-3 seconds to minimize the risk of reflux.
-
-
Withdrawal of the Gavage Needle:
-
After administration, gently and slowly withdraw the gavage needle following the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetic profile of this compound in rats following oral administration.
Experimental Design:
-
Animals: Male or female Sprague-Dawley rats (200-250 g). Note that significant sex differences in this compound pharmacokinetics have been observed.
-
Acclimatization: Acclimatize animals for at least 3 days before the study under standard laboratory conditions.
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 5 mg/kg) using the oral gavage protocol described above.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.033, 0.333, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via various routes, such as the tail vein or a cannulated jugular vein. Note that the sampling site can influence pharmacokinetic parameters.
-
Plasma Preparation: Immediately centrifuge the collected blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -70°C or lower until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), using appropriate software.
Visualizations
Caption: Experimental workflow for oral administration of this compound.
Caption: Pharmacokinetic pathway of orally administered this compound.
References
Application Notes and Protocols: Use of Metoprolol in a Mouse Model of Dilated Cardiomyopathy
These application notes provide a comprehensive overview of the use of metoprolol (B1676517) in a mouse model of dilated cardiomyopathy (DCM), specifically focusing on a knock-in mouse model with a mutation in the cardiac troponin T gene (TNNT2), which mimics inherited DCM.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of beta-blockers in the context of this cardiac disease.
Introduction
Dilated cardiomyopathy is a condition characterized by the enlargement and weakening of the heart muscle, leading to impaired pumping function.[3] While beta-blockers are a cornerstone in the treatment of chronic heart failure, their efficacy can vary depending on the specific drug and the underlying cause of the cardiomyopathy.[1][2] This document details the application of this compound, a β1-selective adrenergic receptor blocker, in a preclinical mouse model of inherited DCM. Studies have shown that the lipophilic nature of this compound may offer particular benefits in preventing cardiac dysfunction and improving survival in this model.
Animal Model
Model: Knock-in mouse model of inherited DCM with a deletion mutation (ΔK210) in the cardiac troponin T gene (TNNT2).
Rationale: This model recapitulates key features of human inherited DCM, providing a valuable tool for studying disease pathogenesis and evaluating potential therapies.
Experimental Protocols
Drug Administration
Drug: this compound (a lipophilic β1-selective β-blocker).
Administration Route: Oral administration.
Dosage: While the specific dose used in the primary DCM study is not detailed in the abstract, other studies in mice have used osmotic minipumps to deliver this compound at rates of 1.4 mg/kg, 2.5 mg/kg, and 4.1 mg/kg per hour. Another study administered a single injection of 3 mg/kg. The optimal dose for a chronic study in the DCM model would need to be determined, but these provide a starting range.
Control Groups:
-
Vehicle-treated knock-in mice.
-
Wild-type mice.
-
Comparative arms with other beta-blockers such as carvedilol (B1668590) (non-selective) and atenolol (B1665814) (hydrophilic β1-selective) can be included to assess comparative efficacy.
Assessment of Therapeutic Efficacy
Objective: To determine the effect of this compound on the lifespan of DCM mice.
Protocol:
-
Begin drug administration at a specified age (e.g., pre-symptomatically).
-
Monitor mice daily for signs of distress or mortality.
-
Record the date of death for each animal.
-
Construct Kaplan-Meier survival curves to compare survival rates between treatment and control groups.
-
Perform statistical analysis (e.g., log-rank test) to determine significant differences in survival.
Objective: To non-invasively assess changes in cardiac function and remodeling.
Protocol:
-
Anesthetize mice (e.g., with isoflurane).
-
Secure the mouse in a supine position on a temperature-controlled platform.
-
Remove thoracic hair using a depilatory agent.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode and two-dimensional images of the left ventricle (LV) from the parasternal long- and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
-
Perform measurements at baseline and at specified time points throughout the study.
Objective: To examine structural changes in the heart tissue.
Protocol:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin (B1166041) and section them.
-
Perform staining with:
-
Hematoxylin and eosin (B541160) (H&E): For general morphology and myocyte size.
-
Masson's trichrome: To assess the degree of fibrosis.
-
-
Capture images using a light microscope and perform quantitative analysis of myocyte cross-sectional area and fibrotic area using image analysis software.
Data Presentation
Table 1: Survival Analysis
| Treatment Group | Median Survival (days) | p-value vs. Vehicle |
| Vehicle | ||
| This compound | ||
| Carvedilol | ||
| Atenolol |
Table 2: Echocardiographic Parameters
| Treatment Group | LVIDd (mm) | LVIDs (mm) | LVEF (%) | FS (%) |
| Baseline | ||||
| Vehicle | ||||
| This compound | ||||
| End of Study | ||||
| Vehicle | ||||
| This compound | ||||
| Carvedilol | ||||
| Atenolol |
Table 3: Histological Analysis
| Treatment Group | Myocyte Cross-Sectional Area (µm²) | Fibrotic Area (%) |
| Vehicle | ||
| This compound | ||
| Carvedilol | ||
| Atenolol |
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in dilated cardiomyopathy are primarily attributed to its blockade of β1-adrenergic receptors in the heart. This action counteracts the detrimental effects of chronic sympathetic nervous system activation, which is a hallmark of heart failure.
Caption: Signaling pathway of this compound action in dilated cardiomyopathy.
The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in a mouse model of DCM.
Caption: Experimental workflow for preclinical testing of this compound.
Conclusion
The use of this compound in a genetically defined mouse model of dilated cardiomyopathy provides a robust platform for preclinical evaluation. The protocols described here offer a framework for assessing the therapeutic benefits of this compound on survival, cardiac function, and myocardial remodeling. The superior efficacy of the lipophilic β1-blocker this compound compared to other beta-blockers in this model highlights the importance of specific drug properties in achieving therapeutic benefit in inherited cardiomyopathies.
References
Application Notes and Protocols for the Simultaneous Determination of Metoprolol and Other Drugs by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, is frequently co-administered with other therapeutic agents such as diuretics, ACE inhibitors, and calcium channel blockers to enhance therapeutic efficacy. This necessitates the development of reliable and efficient analytical methods for their simultaneous determination in pharmaceutical formulations for quality control purposes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique extensively utilized for this purpose due to its high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the simultaneous determination of this compound in combination with Hydrochlorothiazide, Ramipril, and Amlodipine using RP-HPLC. The methodologies are based on published and validated methods, ensuring accuracy and precision.
I. General Workflow for RP-HPLC Method Development and Validation
The development and validation of an RP-HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The general workflow is outlined below.
Caption: General workflow for RP-HPLC method development and validation.
II. Simultaneous Determination of this compound Succinate and Hydrochlorothiazide
This section details the RP-HPLC method for the simultaneous quantification of this compound Succinate and Hydrochlorothiazide in tablet dosage forms.
A. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05M Potassium dihydrogen orthophosphate buffer (pH 3.0 with orthophosphoric acid) : Acetonitrile (B52724) (80:20 v/v) |
| Flow Rate | 1.1 mL/min[1] |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
B. Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound Succinate | ~4.012[2] | 20-120 | 0.05 | 0.16 |
| Hydrochlorothiazide | ~4.698 | 10-60 | 0.04 | 0.15 |
C. Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 0.05M solution of potassium dihydrogen orthophosphate in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix the buffer and acetonitrile in a ratio of 80:20 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
2. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 25 mg of this compound Succinate and 12.5 mg of Hydrochlorothiazide working standards into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase. This gives a standard stock solution containing 250 µg/mL of this compound Succinate and 125 µg/mL of Hydrochlorothiazide.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations within the linearity range (e.g., 20-120 µg/mL for this compound Succinate and 10-60 µg/mL for Hydrochlorothiazide).
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound Succinate and 12.5 mg of Hydrochlorothiazide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the active ingredients.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL of this compound Succinate and 20 µg/mL of Hydrochlorothiazide).
5. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
D. Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound and Hydrochlorothiazide analysis.
III. Simultaneous Determination of this compound Succinate and Ramipril
This section outlines the RP-HPLC method for the simultaneous analysis of this compound Succinate and Ramipril in pharmaceutical formulations.
A. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase (Column) | YMC C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Mobile Phase A: 0.1% Orthophosphoric acid in waterMobile Phase B: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes |
B. Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound Succinate | ~2.203 | 50-250 | 5 | 15 |
| Ramipril | ~3.283 | 10-50 | 1 | 3 |
C. Experimental Protocol
1. Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas by sonication.
2. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 10 mg of this compound Succinate and 10 mg of Ramipril working standards into separate 10 mL volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water and make up to the volume to get a concentration of 1000 µg/mL for each drug.
3. Preparation of Working Standard Solutions:
-
Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (e.g., 50-250 µg/mL for this compound Succinate and 10-50 µg/mL for Ramipril).
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound Succinate and 2.5 mg of Ramipril and transfer it to a suitable volumetric flask.
-
Add a suitable diluent (e.g., 50:50 acetonitrile:water), sonicate for 15 minutes, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
5. Chromatographic Analysis:
-
Set up the gradient elution program.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the blank, standard, and sample solutions.
-
Record the chromatograms and quantify the analytes based on peak areas.
IV. Simultaneous Determination of this compound Succinate and Amlodipine Besylate
This section describes the RP-HPLC method for the simultaneous determination of this compound Succinate and Amlodipine Besylate in combined tablet dosage forms.
A. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase (Column) | C18 (100 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
B. Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) |
| This compound Succinate | ~10.3 | 40-200 |
| Amlodipine Besylate | ~3.8 | 10-50 |
C. Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Mix the buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
2. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 50 mg of this compound Succinate and 10 mg of Amlodipine Besylate working standards into a 100 mL volumetric flask.
-
Add about 75 mL of the diluent (mobile phase), sonicate to dissolve, and then make up the volume to the mark.
3. Preparation of Working Standard Solutions:
-
Prepare further dilutions from the stock solution using the mobile phase to cover the concentration range of 40-200 µg/mL for this compound Succinate and 10-50 µg/mL for Amlodipine Besylate.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 50 mg of this compound Succinate and 10 mg of Amlodipine Besylate into a 100 mL volumetric flask.
-
Add about 75 mL of the diluent and sonicate to dissolve the active ingredients completely.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Pipette 2 mL of the filtered solution into a 10 mL volumetric flask and dilute up to the mark with the diluent.
5. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared blank, standard, and sample solutions.
-
Record the chromatograms and calculate the assay values.
V. Method Validation
All the described methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
VI. Conclusion
The RP-HPLC methods detailed in these application notes provide robust and reliable protocols for the simultaneous determination of this compound with Hydrochlorothiazide, Ramipril, and Amlodipine in pharmaceutical dosage forms. Adherence to the outlined experimental protocols and proper method validation will ensure the generation of accurate and precise data for quality control and research purposes.
References
Application Notes and Protocols for Metoprolol Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517), a selective β1-adrenergic receptor blocker, is widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Monitoring its concentration in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical and toxicological trials.[1][2] Accurate determination of this compound levels necessitates robust and efficient sample preparation techniques to remove interfering substances from the complex urine matrix.[1][2]
This document provides detailed application notes and protocols for the most common sample preparation techniques for this compound analysis in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a simple dilution method. These methods are typically followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS).[1]
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following table summarizes key quantitative data for the described methods.
| Technique | Recovery Rate (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Solid-Phase Extraction (SPE) | > 94% | 20 (for (R)-(+)-metoprolol), 5 (for (S)-(–)-metoprolol) | Not Specified | |
| Not Specified | 30 | Not Specified | ||
| Liquid-Liquid Extraction (LLE) | 93.79 - 109.04% | 0.01 mg/mL (equivalent to 10,000 ng/mL) | Not Specified | |
| 90.88% | 5.0 | 15 | ||
| 89% | Not Specified | Not Specified | ||
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | 94% | 3.90 µg/L (equivalent to 3.9 ng/mL) | Not Specified | |
| Dilution | Not Applicable | 0.21 µg/L (equivalent to 0.21 ng/mL) | 0.70 µg/L (equivalent to 0.70 ng/mL) |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for extracting this compound from urine, providing a clean extract for analysis. Mixed-mode cation-exchange reversed-phase sorbents, such as Oasis MCX cartridges, are commonly used.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of Solid-Phase Extraction for this compound.
Protocol:
-
Sample Pre-treatment: Adjust the pH of the urine sample to 10.
-
Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Alternatively, wash with 2% ammonium hydroxide in water.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of a solution of acetic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. For this compound, a basic drug, the urine sample is typically alkalinized to ensure it is in its non-ionized form, facilitating its extraction into an organic solvent.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of Liquid-Liquid Extraction for this compound.
Protocol:
-
Sample Preparation: Pipette 0.5 mL of the urine sample into a 10 mL centrifuge tube.
-
Internal Standard: Add an appropriate amount of an internal standard (e.g., atenolol).
-
Alkalinization: Add 0.5 mL of 1 M sodium hydroxide solution and vortex briefly.
-
Extraction:
-
Add 3 mL of an ethyl acetate and diethyl ether mixture (2:1, v/v).
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 3000 x g for 7 minutes.
-
Separation: Transfer the supernatant (organic layer) to a clean centrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness at room temperature under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Sample Dilution
For analytical systems with high sensitivity, such as LC-MS/MS, a simple dilution of the urine sample may be sufficient. This method is fast and straightforward but may be more susceptible to matrix effects.
Workflow for Sample Dilution
Caption: Workflow of Sample Dilution for this compound Analysis.
Protocol:
-
Sample Preparation: Transfer 0.4 mL of the urine sample into a glass test tube.
-
Dilution: Add 0.425 mL of methanol to the urine sample.
-
Sonication: Sonicate the mixture for 2 minutes.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 13,000 rpm.
-
Collection: Collect the resulting supernatant for direct injection into the LC-MS/MS system.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in urine. Solid-phase extraction offers high selectivity and recovery, making it suitable for applications requiring low detection limits. Liquid-liquid extraction is a robust and widely used method, while simple dilution provides a rapid approach for high-throughput analysis when coupled with sensitive detection methods. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug analysis.
References
Application Note: Quantification of Metoprolol in Human Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Troubleshooting & Optimization
Technical Support Center: Reverse-Phase HPLC Analysis of Metoprolol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of Metoprolol.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for this compound separation on a C18 column?
A common starting point for RP-HPLC analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1][2][3] The pH is often adjusted to the acidic range (around pH 3.0) to ensure this compound, a basic compound, is in its protonated form, which generally leads to better peak shape.[1][4] Detection is typically performed using a UV detector at wavelengths between 224 nm and 280 nm.
Q2: Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound is a frequent issue in reverse-phase HPLC. It is often caused by strong interactions between the protonated amine group of this compound and acidic, unreacted silanol (B1196071) groups on the silica-based stationary phase.
To mitigate this, you can:
-
Lower the mobile phase pH: Using an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at pH 2.5-3.5) suppresses the ionization of silanol groups, reducing the unwanted secondary interactions.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.
-
Use a modern, end-capped column: High-purity silica (B1680970) columns with advanced end-capping (e.g., Type B silica) have a lower concentration of residual silanols and are less prone to causing peak tailing with basic analytes.
Q3: My this compound retention time is drifting or inconsistent. What could be the cause?
Retention time shifts can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. A minimum of 5-10 column volumes is recommended, especially after changing mobile phases.
-
Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly. If manually mixed, ensure the preparation is accurate and the solution is homogeneous. Evaporation of the more volatile organic solvent can also alter the composition over time.
-
Temperature Fluctuations: Column temperature significantly affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to changes in retention.
Q4: I am observing high backpressure in my system. What should I check?
Elevated system pressure is a common problem that can halt analysis. The most likely culprits are blockages within the HPLC system.
-
Blocked Column Frit: The inlet frit of the column is a common site for blockages from particulate matter in the sample or precipitated buffer salts. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Contaminated Guard Column: A guard column is designed to protect the analytical column from contaminants. If it becomes clogged, it should be replaced.
-
Precipitated Buffer: If using a buffer in a mobile phase with a high percentage of organic solvent, the buffer can precipitate. Ensure the buffer concentration is compatible with the mobile phase composition.
-
System Blockages: Check for blockages in tubing, injector ports, or detector flow cells.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column packing. | Lower the mobile phase pH (e.g., to 3.0) with an acid like phosphoric acid or TFA. Add a competing base like triethylamine (TEA) to the mobile phase. Use a high-purity, end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dilute the sample in the mobile phase or a weaker solvent whenever possible. |
| Column overload (less common). | Reduce the sample concentration. | |
| Broad Peaks | Extra-column volume (dead volume) in tubing or connections. | Ensure all fittings and tubing are appropriate for the system (e.g., use narrow-bore tubing for UHPLC). Check for leaks or loose fittings between the column and detector. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Mobile phase flow rate is too low. | Adjust the flow rate to the optimal range for the column dimensions. |
Problem 2: Unstable Baseline (Noise or Drift)
| Symptom | Potential Cause | Recommended Solution |
| Noisy Baseline | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove bubbles. |
| Leaks in the pump or fittings. | Check for salt buildup at fittings, which indicates a leak. Tighten or replace fittings as needed. | |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase using HPLC-grade solvents. Flush the detector cell. | |
| Drifting Baseline | Insufficient column equilibration. | Allow more time for the column to equilibrate with the mobile phase, especially during gradient runs. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. Ensure the lab environment is stable. | |
| Mobile phase contamination or degradation. | Prepare fresh mobile phase daily. |
Experimental Protocols & Data
Example RP-HPLC Method for this compound Succinate
This protocol is a representative example based on common parameters found in published methods.
1. Materials and Reagents:
-
This compound Succinate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC or Milli-Q grade)
2. Instrument and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ buffer (pH 2.75, adjusted with orthophosphoric acid) in a 70:30 v/v ratio.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 22 °C (or ambient).
3. Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 10 mM solution. Adjust the pH to 2.75 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 30:70 ratio. Degas the final mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound Succinate reference standard in the mobile phase to prepare a stock solution. Dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 10-50 µg/mL).
-
System Equilibration: Pump the mobile phase through the system and column until a stable baseline is achieved (typically 30-60 minutes).
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Summary of Published HPLC Methods for this compound
The following table summarizes various validated methods, providing a comparative overview of chromatographic conditions.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Wavelength | Retention Time (this compound) | Reference |
| This compound Succinate & Olmesartan Medoxomil | Agilent Eclipse XBD-C18 (5 µm, 150x4.6 mm) | Acetonitrile : 10 mM KH₂PO₄ buffer (pH 2.75) (70:30 v/v) | 0.6 mL/min | 225 nm | Not specified | |
| S(-) this compound Succinate | ODS Inertsil-3 (5 µm, 250x4.6 mm) | Not specified | 1.5 mL/min | 280 nm | ~14.5 min | |
| This compound Succinate | Water Spherisorb® C18 (5 µm, 250x4.6 mm) | ACN : Orthophosphoric acid : Water (pH 3.0) | 2.0 mL/min | 224 nm | Not specified | |
| This compound Succinate & Cilnidipine | ELIPSE Phenomenex C18 (5 µm, 150x4.5 mm) | OPA buffer (pH 3.0) : Methanol (70:30 v/v) | 1.0 mL/min | 285 nm | 2.59 min | |
| This compound Tartrate | Cogent Diamond Hydride™ (4 µm, 75x4.6 mm) | Gradient: A: DI Water + 0.1% TFA, B: ACN + 0.1% TFA | 1.0 mL/min | 215 nm | Not specified | |
| This compound Succinate & Amlodipine Besylate | Not specified | Sodium Phosphate buffer : Acetonitrile (80:20 v/v) | 1.0 mL/min | 215 nm | ~10.3 min | |
| This compound Tartrate | ODS C18 (25 cm x 4.6 mm) | ACN:Methanol:0.5% Acetic Acid:TEA (56:18:26:0.1) | 1.0 mL/min | 280 nm | 4.6 min |
Visualizations and Workflows
General HPLC Troubleshooting Workflow
Caption: A general workflow for troubleshooting common HPLC issues.
Logical Relationship of HPLC Components to Problems
Caption: Mapping common HPLC problems to their likely component sources.
This compound Interaction in Reverse-Phase HPLC
Caption: Interaction of this compound with stationary and mobile phases in RP-HPLC.
References
Technical Support Center: Optimizing Metoprolol Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Metoprolol in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light exposure, and temperature. This compound is susceptible to degradation under acidic and alkaline conditions, with the fastest degradation for this compound tartrate occurring at pH 2.[1] It is also sensitive to photolysis, especially under UV irradiation.[2][3][4] Elevated temperatures can accelerate degradation processes.[5]
Q2: Which salt form of this compound, tartrate or succinate (B1194679), is more stable in aqueous solutions?
A2: this compound succinate is generally less water-soluble than this compound tartrate. This lower solubility contributes to its use in extended-release formulations. While both are stable under neutral conditions, this compound tartrate has been shown to be stable in 0.9% sodium chloride and 5% dextrose injections for at least 30 hours at room temperature. Forced degradation studies indicate that both salts degrade under stress conditions like acid and base hydrolysis, and oxidation. For experimental purposes where a stable, immediate-release solution is needed, this compound tartrate is a common choice.
Q3: What are the recommended storage conditions for this compound aqueous solutions?
A3: To ensure stability, this compound aqueous solutions should be stored in tight, light-resistant containers. It is recommended to store them at controlled room temperature or in a cold place. For injectable solutions, storage at 20° to 25°C (68° to 77°F) is recommended, with protection from light and heat, and they should not be frozen.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer is recommended to maintain a stable pH. This compound solutions are often prepared in phosphate (B84403) buffers. For instance, this compound succinate has been studied in phosphate buffer at pH 6.8. The choice of buffer and pH will depend on the specific experimental requirements. It's important to note that this compound's degradation rate is pH-dependent.
Troubleshooting Guide
Q1: Why has my this compound solution turned a yellow or brown color?
A1: A color change in your this compound solution may indicate degradation. This can be caused by exposure to light (photodegradation) or storage at elevated temperatures. Ensure your solutions are protected from light by using amber vials or wrapping containers in foil and are stored at the recommended temperature.
Q2: I'm observing precipitation in my this compound solution. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Solubility Limits: You may have exceeded the solubility of this compound in your chosen solvent, especially if you are using the less soluble succinate salt.
-
pH Changes: A shift in the pH of the solution can affect the solubility of this compound, leading to precipitation. Ensure your solution is adequately buffered if a specific pH is required for your experiment.
-
Temperature Effects: Cooling the solution below its saturation temperature can cause the dissolved this compound to precipitate.
-
Contamination: Contamination of the solution could also lead to precipitation.
Q3: My experimental results are inconsistent. Could this compound degradation be the issue?
A3: Yes, inconsistent results can be a sign of this compound degradation. If the concentration of the active compound is changing over the course of your experiment, it will affect the outcome. It is crucial to use freshly prepared solutions or to have validated the stability of your solution under your specific experimental conditions (e.g., temperature, lighting, and duration). You can verify the concentration and purity of your solution using an analytical technique like HPLC.
Data Presentation
Table 1: pH-Dependent Degradation of this compound Tartrate
| pH | Stress Condition | Degradation (%) | Additional Peak (Rf) | Reference |
| Acidic (0.1N HCl) | Refluxed at 60°C for 2 hrs | 12.79% and 7.53% | 0.40 and 0.67 | |
| Basic (0.1N NaOH) | Refluxed at 60°C for 3 hrs | 10.51% | 0.58 | |
| Neutral (Water) | Refluxed at 60°C for 1 hr | 20.13% | 0.62 |
Table 2: Stability of this compound Tartrate Solutions at Room Temperature
| Concentration and Diluent | Storage Duration (hours) | Initial Concentration (mg/mL, mean ± SD) | Concentration Remaining (%) | Reference |
| 1 mg/mL (undiluted) | 30 | 1.006 ± 0.009 | >99% | |
| 0.5 mg/mL in 0.9% NaCl | 30 | 0.498 ± 0.002 | >99% | |
| 0.5 mg/mL in 5% Dextrose | 30 | 0.499 ± 0.002 | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Tartrate Standard Solution (100 µg/mL) for HPLC Analysis
Materials:
-
This compound Tartrate reference standard (USP)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
1-pentanesulfonic acid sodium salt, monohydrate
-
Anhydrous sodium acetate (B1210297)
-
Glacial acetic acid
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
0.45 µm filter
Procedure:
-
Prepare the Mobile Phase:
-
Dissolve 961 mg of 1-pentanesulfonic acid sodium salt, monohydrate, and 82 mg of anhydrous sodium acetate in a mixture of 550 mL of methanol and 470 mL of water.
-
Add 0.57 mL of glacial acetic acid.
-
Filter and degas the mobile phase before use.
-
-
Prepare the Standard Solution:
-
Accurately weigh a quantity of USP this compound Tartrate reference standard.
-
Dissolve the standard in deionized water to obtain a solution with a known concentration of 100 µg/mL.
-
For analysis, you may need to dilute this stock solution with the mobile phase.
-
Protocol 2: Forced Degradation Study of this compound Succinate
Materials:
-
This compound Succinate
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
pH meter
-
Heating equipment (e.g., water bath, oven)
-
UV lamp
-
HPLC system for analysis
Procedure:
-
Acid Degradation:
-
Prepare a 100 µg/mL solution of this compound Succinate.
-
To 1 mL of this solution in a 10 mL volumetric flask, add 1 mL of 0.1 N HCl.
-
Allow the solution to stand for 24 hours at room temperature.
-
Neutralize the solution and dilute to the mark with an appropriate solvent before HPLC analysis.
-
-
Alkali Degradation:
-
To 1 mL of a 100 µg/mL this compound Succinate solution in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.
-
Let the solution stand for 24 hours at room temperature.
-
Neutralize and dilute before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of a 100 µg/mL this compound Succinate solution in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute as necessary before HPLC injection.
-
-
Thermal Degradation:
-
Expose solid this compound Succinate to a temperature of 40°C in a hot air oven for 4 hours.
-
After exposure, prepare a solution of a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound Succinate to UV light.
-
Monitor the degradation over time by taking samples at different intervals for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Technical Support Center: Analysis of Metoprolol and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Metoprolol (B1676517) degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: this compound is known to degrade under various stress conditions. The most significant degradation is observed under oxidative and hydrolytic (both acidic and basic) conditions.[1] It is generally stable under thermal, neutral hydrolytic, and photolytic stress.[1][2]
Q2: What are the common degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. These are often formed through processes like O-demethylation, α-hydroxylation, N-dealkylation, and oxidation of the aromatic ring.[3][4] A summary of some reported degradation products is provided in the data tables below.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound and its degradation products. For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, often using a Quadrupole Time-of-Flight (Q-TOF) mass analyzer for accurate mass measurements.
Q4: Are there any known impurities of this compound that might interfere with degradation product analysis?
A4: Yes, pharmacopoeial impurities of this compound, such as Impurity B and Impurity I as listed in the European and British Pharmacopoeias, could be present in the drug substance. It is crucial to have a stability-indicating analytical method that can separate these process-related impurities from the degradation products formed under stress conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between this compound and a degradation product peak. | - Inappropriate mobile phase composition.- Gradient elution not optimized.- Incorrect column chemistry. | - Adjust the mobile phase pH or the ratio of organic solvent to aqueous buffer.- If using a gradient, modify the slope to improve separation of closely eluting peaks.- Ensure a C18 or similar reversed-phase column is being used, as this is commonly effective for this compound and its degradation products. |
| Asymmetric or tailing peaks for this compound or its degradation products. | - Interaction with residual silanols on the column.- Column overload.- Incompatible sample solvent. | - Add a competing base, such as triethylamine, to the mobile phase in low concentrations.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase composition. |
| Appearance of extraneous peaks in the chromatogram. | - Contamination from the sample preparation process.- "Ghost peaks" from a previous injection.- Impurities in the mobile phase. | - Run a blank injection (solvent only) to identify the source of the peak.- Implement a robust column washing step between injections.- Use high-purity solvents and freshly prepared mobile phases. |
| Drifting retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column equilibration issues. | - Use a column oven to maintain a consistent temperature.- Ensure the mobile phase is well-mixed and degassed.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low ion intensity for degradation products. | - Inefficient ionization.- Suboptimal mass spectrometer settings. | - Verify that the mobile phase is compatible with the ionization source (e.g., use volatile buffers for ESI).- Optimize the electrospray voltage, nebulizer gas flow, and source temperature for the analytes of interest. |
| Difficulty in interpreting fragmentation patterns. | - Insufficient fragmentation energy.- Presence of co-eluting species. | - Adjust the collision energy to achieve adequate fragmentation for structural elucidation.- Improve chromatographic separation to ensure that precursor ions selected for fragmentation are pure. |
| Inaccurate mass measurements. | - Mass spectrometer requires calibration. | - Perform a mass calibration of the instrument using a known standard before analysis. |
Data Presentation
Table 1: Summary of Reported this compound Degradation Products
| Degradation Product (DP) ID | Stress Condition | m/z | Proposed Structure/Modification | Reference |
| DP2 | Acid/Base Hydrolysis | 153 | - | |
| DP14 | Acid/Base Hydrolysis | 236 | - | |
| - | Photo-induced | 134 | Smaller mass degradation product | |
| - | Photo-induced | 252 | Smaller mass degradation product | |
| - | Photo-induced | 254 | Addition/insertion of hydroxyl radicals | |
| - | Photo-induced | 282 | Addition/insertion of hydroxyl radicals | |
| - | Photo-induced | 284 | Addition/insertion of hydroxyl radicals | |
| - | Ozonation | 206 | Aromatic ring opened structure | |
| - | Ozonation | 274 | Aromatic ring opened structure | |
| - | Ozonation | 300 | - |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general conditions for subjecting this compound to forced degradation as per ICH guidelines.
-
Acid Hydrolysis : Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 8 hours).
-
Base Hydrolysis : Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 4 hours).
-
Oxidative Degradation : Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation : Expose solid this compound to dry heat (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation : Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
Note: The duration and specific conditions may need to be optimized to achieve a target degradation of 5-20%. After exposure, samples are typically neutralized and diluted with the mobile phase before analysis.
HPLC-UV Analytical Method
-
Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). The ratio can be isocratic or a gradient program.
-
Flow Rate : Typically 0.8-1.0 mL/min.
-
Detection Wavelength : 222 nm or 274 nm.
-
Column Temperature : Maintained at a constant temperature, e.g., 25°C.
LC-MS/MS Analytical Method
-
Chromatography : Utilize the HPLC conditions described above, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound and its degradation products.
-
Mass Analyzer : A high-resolution mass spectrometer such as a Q-TOF is recommended for accurate mass measurements and structural elucidation.
-
Fragmentation : Perform MS/MS experiments by selecting the precursor ions of potential degradation products and applying collision-induced dissociation to obtain fragment ions.
Mandatory Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Major degradation pathways of this compound.
References
Minimizing matrix effects in LC-MS/MS analysis of Metoprolol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Metoprolol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In biological samples like plasma or serum, this includes proteins, lipids, salts, and endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: How can I detect and quantify matrix effects in my this compound assay?
A2: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound solution into the MS detector post-column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects. The response of this compound spiked into a blank, extracted matrix is compared to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q3: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A3: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as this compound-d7. An SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio and more reliable quantification. If a SIL-IS is unavailable, a structural analog like Propranolol or Bisoprolol can be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem: I'm observing significant ion suppression and poor data reproducibility.
This is a common challenge caused by endogenous matrix components, particularly phospholipids (B1166683) from plasma, that co-elute with this compound. The following troubleshooting steps and experimental protocols can help mitigate these effects.
Step 1: Optimize Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before analysis. The choice of technique depends on the required cleanliness, throughput, and available resources.
References
Technical Support Center: Optimizing Metoprolol Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of Metoprolol (B1676517) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery during sample extraction?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Suboptimal pH: The extraction efficiency of this compound is highly pH-dependent. This compound has a pKa of approximately 9.67, meaning it will be protonated (positively charged) at a low pH and neutral at a high pH.[1][2] For efficient extraction into an organic solvent, the aqueous phase should be at a pH that ensures this compound is in its neutral, more lipophilic form.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. The solvent must be able to effectively solubilize this compound while being immiscible with the sample matrix. For liquid-liquid extraction (LLE), solvents like ethyl acetate (B1210297) and a mixture of diethyl ether and dichloromethane (B109758) have been used successfully.[3]
-
Incomplete Protein Precipitation: In biological samples, inadequate removal of proteins can lead to this compound being trapped, resulting in lower recovery. The choice of precipitating agent and the ratio of solvent to sample are important parameters.[1][4]
-
Issues with Solid-Phase Extraction (SPE): For SPE, problems can arise from an improperly conditioned cartridge, incorrect pH of the sample load, use of a wash solvent that is too strong and elutes the analyte, or an elution solvent that is too weak to fully recover the this compound.
-
Analyte Instability: this compound can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents, which can occur during sample processing.
-
Sample Matrix Effects: The complexity of the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis.
Q2: How does pH affect the extraction of this compound?
A2: The pH of the sample solution plays a pivotal role in the extraction efficiency of this compound. With a pKa of around 9.67, the ionization state of this compound is dictated by the pH of the medium.
-
At acidic pH (well below 9.67): this compound will be predominantly in its protonated, ionized form (MTP-H+). This form is more water-soluble and will not partition efficiently into a nonpolar organic solvent during liquid-liquid extraction.
-
At alkaline pH (above 9.67): this compound will be in its neutral, free base form. This form is more lipophilic and will readily extract into an organic solvent.
Therefore, to maximize recovery during LLE, the pH of the aqueous sample should be adjusted to be alkaline. For some microextraction techniques, a pH of 11 for the sample phase has been shown to provide high efficiency.
Q3: What are the advantages of using Solid-Phase Extraction (SPE) for this compound?
A3: SPE offers several advantages over traditional liquid-liquid extraction for this compound, including:
-
Higher Selectivity and Cleaner Extracts: SPE can provide better removal of interfering matrix components, leading to cleaner extracts and reduced matrix effects in subsequent analyses.
-
Higher Recovery and Reproducibility: Optimized SPE methods can achieve high and consistent recoveries. For instance, recovery rates greater than 94% have been reported for both enantiomers of this compound from human plasma using SPE.
-
Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents compared to LLE, making it a more environmentally friendly option.
-
Automation Potential: SPE procedures are well-suited for automation, which can increase sample throughput and improve reproducibility.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Action |
| Consistently low recovery (<70%) | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to be alkaline (pH > 10) to ensure this compound is in its neutral form. |
| Inappropriate extraction solvent. | Use a solvent in which this compound is soluble. Ethyl acetate or a mixture of diethyl ether and dichloromethane (70:30, v/v) have been shown to be effective. | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer. Increase vortexing time or use a mechanical shaker. | |
| Emulsion formation. | Add salt ("salting out") to the aqueous phase to decrease the solubility of this compound and help break the emulsion. Centrifuge at a higher speed or for a longer duration. | |
| Variable recovery between samples | Inconsistent pH adjustment. | Use a calibrated pH meter and ensure consistent pH adjustment for all samples. |
| Matrix variability. | For complex matrices like plasma, consider a protein precipitation step prior to LLE. |
Poor Performance in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Action |
| Low recovery in the final eluate | Incomplete elution of this compound. | Increase the volume of the elution solvent or use a stronger elution solvent. Adding a small amount of acid or base to the elution solvent (depending on the sorbent) can improve recovery. Consider adding a "soak time" where the elution solvent is left on the cartridge for a few minutes before final elution. |
| Analyte breakthrough during sample loading or washing. | The flow rate during sample loading may be too high. The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent. | |
| Improper cartridge conditioning/equilibration. | Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the stationary phase. | |
| High background or interfering peaks | Insufficient washing. | Increase the volume of the wash solvent or use a slightly stronger wash solvent that does not elute this compound. |
| Matrix components co-eluting with this compound. | Optimize the SPE method by trying a different sorbent chemistry (e.g., mixed-mode cation-exchange). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a generalized procedure based on common LLE methods.
-
Sample Preparation: To 500 µL of plasma sample, add an internal standard.
-
pH Adjustment: Add a suitable volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH to approximately 11. Vortex briefly.
-
Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Protocol 2: Solid-Phase Extraction of this compound from Plasma
This protocol is a general guide for SPE. Specifics may vary based on the SPE cartridge manufacturer.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or with pH adjusted) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol containing a small percentage of acetic or formic acid). Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Data Summary
Table 1: Reported Recovery of this compound Using Various Extraction Techniques
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | 82 | |
| Solid-Phase Extraction | Plasma | 73.0 ± 20.5 | |
| Solid-Phase Extraction | Plasma | > 94 | |
| Protein Precipitation | Plasma | 87.32 ± 3.21 - 90.11 ± 3.64 | |
| Dispersive Liquid-Liquid Microextraction | Biological Fluids | 94 - 104 | |
| Hollow Fiber Liquid-Phase Microextraction | Urine | 93.79 - 109.04 | |
| Hollow Fiber Liquid-Phase Microextraction | Plasma | 86 |
Visual Guides
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
References
Technical Support Center: Stress Degradation Studies of Metoprolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stress degradation studies of Metoprolol (B1676517) under ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound expected to degrade?
A1: According to forced degradation studies, this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4] It has been reported to be relatively stable under thermal, neutral, and photolytic stress conditions.[1] However, some studies have shown degradation under photolytic and thermal stress.
Q2: What are the common degradation products of this compound?
A2: Several degradation products of this compound have been identified. Under various stress conditions, a total of 14 degradation products have been observed. Two of these have been identified as impurity B and impurity I as listed in the European and British Pharmacopoeias. The degradation pathways can involve O-demethylation and alpha-hydroxylation.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for separating this compound from its degradation products. A C18 column is frequently used for this separation. For identification and characterization of the degradation products, HPLC is often coupled with mass spectrometry (MS), particularly with techniques like Quadrupole Time-of-Flight (Q-TOF) and tandem MS (MS/MS).
Q4: What is a typical mobile phase for the HPLC analysis of this compound and its degradation products?
A4: A common approach for the HPLC separation of this compound and its degradation products involves using a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent such as methanol, often in a gradient elution mode.
Troubleshooting Guides
Issue: No significant degradation is observed under stress conditions.
-
Possible Cause 1: Inadequate stressor concentration or duration.
-
Troubleshooting Step: Increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time. For thermal stress, increase the temperature. Refer to the experimental protocols below for recommended starting conditions.
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Troubleshooting Step: The chromatographic method may not be able to separate the degradation products from the parent drug peak. Re-evaluate and optimize the HPLC method, including the column, mobile phase composition, and gradient, to ensure it can resolve all potential degradation products.
-
Issue: Excessive degradation of this compound is observed, making it difficult to identify primary degradation products.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Step: Reduce the concentration of the stressor, the temperature, or the duration of the stress study. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the identification of primary degradation pathways.
-
Issue: Poor resolution between this compound and its degradation products in the chromatogram.
-
Possible Cause 1: Suboptimal HPLC column.
-
Troubleshooting Step: Ensure a high-quality C18 column is being used. If resolution is still an issue, consider a column with a different packing material or a smaller particle size.
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase or modify the organic solvent ratio. A gradient elution program may be necessary to achieve optimal separation of all peaks.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Tartrate
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 60°C | 12.79% and 7.53% (two degradation products) |
| Base Hydrolysis | 0.1 N NaOH | 3 hours | 60°C | 10.51% |
| Oxidative | 3% H₂O₂ | 3 hours | 80°C | 13.19% |
| Photolytic (Dry) | Sunlight | 2 hours | Ambient | 7.2% |
| Photolytic (Wet) | Sunlight | 2 hours | Ambient | 8.3% |
| Neutral Hydrolysis | Water | 1 hour | 60°C | 20.13% |
| Thermal | Dry Heat | 5 hours | 60°C | 11.06% |
Source: Data compiled from a stability-indicating HPTLC method study.
Experimental Protocols
1. Acid Degradation
-
Protocol: Dissolve this compound tartrate in 0.1 N Hydrochloric Acid. Reflux the solution for 2 hours at 60°C. After cooling, neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) before analysis.
2. Base Degradation
-
Protocol: Dissolve this compound tartrate in 0.1 N Sodium Hydroxide. Reflux the solution for 3 hours at 60°C. After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) before analysis.
3. Oxidative Degradation
-
Protocol: Dissolve this compound tartrate in a solution of 3% hydrogen peroxide. Reflux the solution for 3 hours at 80°C.
4. Photolytic Degradation
-
Protocol: Expose the drug substance, both in solid state (dry) and in solution (wet), to sunlight for 2 hours. For solution studies, use a suitable solvent like water or methanol.
5. Thermal Degradation
-
Protocol: Subject the solid drug substance to dry heat at 60°C for 5 hours.
Visualizations
Caption: Proposed photocatalytic degradation pathway of this compound.
Caption: General experimental workflow for this compound stress degradation studies.
Caption: Troubleshooting decision tree for common issues in this compound degradation studies.
References
Technical Support Center: Metoprolol Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Metoprolol in in vitro studies.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in an organic solvent to prepare a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when an organic solvent-based drug stock solution is introduced into an aqueous cell culture medium.[1] This occurs because the drug is poorly soluble in the aqueous environment once the organic solvent is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions to enhance solubility.[1] |
| Solvent Choice | The organic solvent used for the stock solution may not be ideal for aqueous dilutions. | While DMSO is common, consider alternative solvents or methods. For some applications, preparing an aqueous stock solution of this compound salts (succinate or tartrate) may be feasible. |
Issue: Delayed Precipitation of this compound in Culture Media
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media pH Shift | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of the compound. | Ensure your incubator's CO2 levels are stable to maintain the media's pH. Consider using a buffered medium if significant pH shifts are observed. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation to see if the precipitation issue persists. |
| Evaporation | Evaporation of water from the culture plates or flasks can increase the concentration of all components, potentially exceeding this compound's solubility limit. | Ensure proper humidification in the incubator. For long-term experiments, consider using sealed culture flasks or plates. |
| Compound Instability | The compound itself may be degrading over time, with the degradation products being less soluble. | Prepare fresh working solutions of this compound for each experiment, especially for long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The choice of solvent depends on the specific this compound salt and the experimental requirements.
-
This compound Succinate (B1194679) is freely soluble in water and methanol.
-
This compound Tartrate is very soluble in water, freely soluble in alcohol, and has high solubility in DMSO and ethanol.
-
For cell-based assays, preparing a high-concentration stock solution in DMSO is a common practice. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: What are the solubility limits of this compound Succinate and Tartrate in common solvents?
A2: The following table summarizes the reported solubility of this compound salts.
| Compound | Solvent | Solubility | Reference |
| This compound Succinate | Water | Freely soluble | |
| Methanol | Soluble | ||
| Ethanol | Sparingly soluble | ||
| DMSO | ~10 mg/mL | ||
| Dimethyl formamide | ~2 mg/mL | ||
| PBS (pH 7.2) | ~5 mg/mL | ||
| This compound Tartrate | Water | >1000 mg/mL | |
| Methanol | >500 mg/mL | ||
| Chloroform | 496 mg/mL | ||
| DMSO | 100 mg/mL at 25°C | ||
| Ethanol | 31 mg/mL at 25°C |
Q3: How can I prepare a stock solution of this compound?
A3:
-
For Organic Stock Solutions (e.g., DMSO):
-
Weigh the desired amount of this compound salt (succinate or tartrate).
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mg/mL for succinate, 100 mg/mL for tartrate).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
For Aqueous Stock Solutions:
-
This compound succinate and tartrate are highly soluble in water.
-
Directly dissolve the crystalline solid in an aqueous buffer like PBS (pH 7.2).
-
It is recommended to not store the aqueous solution for more than one day.
-
Q4: My this compound solution is not dissolving completely. What should I do?
A4:
-
Check the Salt Form: Ensure you are using the correct solubility data for the specific salt of this compound you have (succinate vs. tartrate).
-
Increase Temperature: Gently warming the solution may help to increase the solubility.
-
Sonication: Brief sonication can aid in dissolving the compound.
-
Adjust pH: The solubility of this compound can be pH-dependent. Adjusting the pH of the solvent might improve solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound Succinate or Tartrate powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Materials: High-concentration this compound stock solution (in DMSO), pre-warmed (37°C) complete cell culture medium, sterile 96-well plate, multichannel pipette.
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve a range of final this compound concentrations. Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: this compound's mechanism of action as a β1-adrenergic receptor antagonist.
Caption: General workflow for preparing and using this compound in in vitro studies.
Caption: A logical troubleshooting guide for this compound solubility issues.
References
Reducing interference in Metoprolol quantification from plasma components
Welcome to the technical support center for the quantification of Metoprolol in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying this compound in plasma?
A1: Interference in this compound quantification typically arises from endogenous plasma components, metabolites of this compound, and co-administered drugs. Endogenous components can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3] The major metabolites of this compound, such as α-hydroxythis compound and O-desmethylthis compound, can also potentially interfere with the analysis if not properly separated chromatographically.[4][5]
Q2: What is a "matrix effect" and how can I minimize it?
A2: A matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting substances from the sample matrix (e.g., plasma). This can lead to inaccurate quantification. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., this compound-d7) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate results. If a labeled standard is unavailable, a structural analog like Bisoprolol can be used.
Q3: Which sample preparation technique is best for this compound extraction from plasma?
A3: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and available resources. The three most common methods are:
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol (B129727) or acetonitrile. While convenient, it may result in a less clean extract and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT. Various organic solvents can be used, such as a mixture of diethyl ether and dichloromethane (B109758) or methyl tertiary butyl ether.
-
Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest extracts and can effectively concentrate the analyte, leading to higher sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sub-optimal gradient elution. | - Add a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.- Use a guard column and ensure proper sample cleanup.- Optimize the mobile phase composition and gradient profile. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation.- Instrument instability.- Presence of interfering substances. | - Automate the sample preparation process if possible.- Ensure the LC-MS/MS system is properly calibrated and stabilized.- Re-evaluate the sample extraction method for better removal of interferences. Check for interference from metabolites like HMT and DMT. |
| Low Analyte Recovery | - Inefficient extraction method.- Analyte degradation during sample processing.- Sub-optimal pH for extraction. | - Test different extraction solvents or SPE cartridges.- Ensure samples are processed at appropriate temperatures and check for stability.- Adjust the pH of the plasma sample before extraction to ensure this compound is in a neutral form for better extraction into organic solvents. |
| Ion Suppression or Enhancement | - Co-elution of matrix components.- High concentrations of salts or other non-volatile components in the final extract. | - Improve chromatographic separation to isolate this compound from interfering peaks.- Dilute the sample extract if sensitivity allows.- Use a more effective sample cleanup method like SPE. |
| Carryover | - Analyte adsorption to the injector or column.- Insufficient rinsing of the autosampler. | - Optimize the autosampler wash solution; a mixture of organic solvent and water is often effective.- Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of the internal standard (IS) solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction
This method provides a cleaner sample extract compared to protein precipitation.
-
To 500 µL of plasma, add 50 µL of the internal standard (IS) working solution.
-
Add 200 µL of a pre-treatment solution (e.g., 2% ammonia (B1221849) in water) and vortex.
-
Add 2.5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and tert-butyl ether, 85:15 v/v).
-
Mix for 15 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Protein Precipitation | 76.06 - 95.25 | 93.67 - 104.19 | < 15 | |
| Liquid-Liquid Extraction | ~99 | Not specified | < 15 | |
| Automated TurboFlow | Not specified | 89 | < 10.28 |
Table 2: LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC Column | Luna CN | Discovery C18 | Phenomenex LUNA C8 |
| Mobile Phase | Water and Methanol with 0.1% Formic Acid (60:40, v/v) | Acetonitrile, Water, and Formic Acid (gradient) | Acetonitrile, Methanol, and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.6 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS/MS Transition (this compound) | m/z 268.1 → 115.6 | Not specified | Not specified |
| Internal Standard | Chlorpropamide | Not specified | This compound-d7 |
| Reference |
Visualizations
Caption: General workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for inaccurate this compound quantification.
Caption: Major metabolic pathways of this compound.
References
- 1. Advanced LC-MS/MS Analysis for Concurrent Quantification of this compound Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Enhancing the sensitivity of Metoprolol detection in biological matrices
Welcome to the technical support center for the sensitive detection of Metoprolol in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in biological matrices like plasma, urine, and whole blood.[1][2][3] This technique offers low limits of detection, often in the nanogram to picogram per milliliter range.[1] Other sensitive methods include high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS), though LC-MS/MS is generally preferred for its high throughput and specificity.[2]
Q2: Which sample preparation technique provides the best recovery and sensitivity for this compound analysis?
A2: The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. The three main techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using methanol (B129727) or acetonitrile, suitable for high-throughput analysis. It effectively removes a large portion of proteins but may not eliminate all matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent. Solvent choice is crucial for achieving high recovery. A mixture of diethyl ether and dichloromethane (B109758) has been shown to be efficient.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts, leading to reduced matrix effects and enhanced sensitivity. It involves passing the sample through a solid sorbent that retains this compound, which is then eluted with a specific solvent.
For the highest sensitivity, SPE is often the preferred method, although modern LLE and even optimized PPT methods coupled with sensitive LC-MS/MS systems can also achieve very low detection limits.
Q3: What are common causes of low this compound recovery during sample preparation?
A3: Low recovery can stem from several factors:
-
Inappropriate pH: this compound is a basic compound, and its extraction efficiency is pH-dependent. Ensure the sample pH is adjusted to a basic level (typically pH > 9) to keep this compound in its non-ionized form, which is more readily extracted by organic solvents in LLE or retained on certain SPE sorbents.
-
Incorrect Solvent Selection (LLE): The polarity and composition of the extraction solvent are critical. A solvent that is too polar or non-polar may not efficiently extract this compound.
-
Improper SPE Cartridge Conditioning or Elution: In SPE, incomplete conditioning of the cartridge can lead to poor retention of the analyte. Similarly, using an elution solvent that is too weak will result in incomplete recovery of this compound from the sorbent.
-
Analyte Degradation: this compound can be subject to degradation, especially if samples are not handled and stored properly.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a common challenge in LC-MS/MS. To minimize them:
-
Optimize Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering substances.
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different column to separate this compound from interfering compounds.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., this compound-d7) is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. If a stable isotope-labeled IS is unavailable, a structural analog can be used.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | This compound is a basic compound. Adding a small amount of an acid like formic acid to the mobile phase can improve peak shape by ensuring consistent protonation. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| High Background Noise in Mass Spectrometer | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Incomplete sample cleanup. | Optimize the sample preparation method (e.g., switch from PPT to SPE) to remove more matrix components. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise pipetting and timing during the extraction process. Consider using an automated sample preparation system for higher throughput and precision. |
| Unstable analyte. | Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH). Ensure proper storage of samples and standards. | |
| Fluctuations in MS source conditions. | Check and optimize ESI source parameters such as spray voltage, gas flows, and temperature for a stable signal. | |
| No or Very Low Analyte Signal | Incorrect MS/MS transition monitored. | Verify the precursor and product ion m/z values for this compound. For positive electrospray ionization (ESI), the protonated molecule [M+H]+ is typically m/z 268.1, with common product ions at m/z 116.1 and 130.96. |
| Inefficient ionization. | Optimize the mobile phase composition and ESI source parameters to enhance the ionization of this compound. | |
| Loss of analyte during sample preparation. | Review each step of the extraction protocol for potential losses (e.g., incomplete phase separation in LLE, incorrect elution solvent in SPE). |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound detection.
Table 1: LC-MS/MS Method Parameters for this compound Detection in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Diethyl ether:Dichloromethane) | Solid-Phase Extraction |
| Linearity Range | 3.03–416.35 ng/mL | 1.505-538.254 ng/mL | 0.500–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL | 1.505 ng/mL | 0.500 ng/mL |
| Mean Recovery | 76.06%–95.25% | >90% | >94% |
| Internal Standard | Hydroxypioglitazone | Propranolol | rac-metoprolol-d6 |
Table 2: Comparison of Different Analytical Techniques for this compound Detection
| Technique | Typical Limit of Detection (LOD) / LLOQ | Advantages | Disadvantages |
| LC-MS/MS | 0.042 ng/L - 3.03 ng/mL | High sensitivity, high selectivity, high throughput | High instrument cost, potential for matrix effects |
| HPLC-Fluorescence | ~1 µg/L | Good sensitivity, lower cost than MS | Requires derivatization for some compounds, less selective than MS/MS |
| GC-MS | Variable, often requires derivatization | High separation efficiency | Can be time-consuming due to derivatization steps |
| Electrochemical Sensors | 0.018 µM - 5 µM | Rapid, portable, low cost | Can be susceptible to interference from other electroactive species |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is based on a simplified and rapid sample preparation method.
1. Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound and Internal Standard (e.g., Propranolol or this compound-d7) stock solutions
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
-
This compound: m/z 268.1 → 115.9
-
Propranolol (IS): m/z 260.1 → 115.9
-
Protocol 2: this compound Quantification in Human Plasma using LC-MS/MS with Liquid-Liquid Extraction
This protocol provides a cleaner sample extract compared to protein precipitation.
1. Materials and Reagents:
-
Human plasma
-
This compound and Internal Standard stock solutions
-
2% Ammonia (B1221849) solution
-
Extraction Solvent: Diethyl ether:Dichloromethane (70:30 v/v)
-
Reconstitution Solvent: Water:Methanol (20:80 v/v)
2. Sample Preparation:
-
Pipette 500 µL of plasma into a tube.
-
Add 50 µL of the internal standard working solution and vortex.
-
Add 200 µL of 2% ammonia solution and vortex.
-
Add 2.5 mL of the extraction solvent.
-
Shake vigorously for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Use similar LC-MS/MS conditions as described in Protocol 1, with potential adjustments to the gradient based on the cleaner sample matrix.
Visualizations
References
Technical Support Center: Stability-Indicating HPLC Method for Metoprolol Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Metoprolol Succinate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for this compound Succinate?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), this compound Succinate, in the presence of its degradation products, impurities, and excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product over its shelf life by demonstrating that the analytical method can detect any changes in the drug's purity and potency due to degradation.
Q2: What are the typical chromatographic conditions for a stability-indicating HPLC method for this compound Succinate?
Several validated methods have been reported. A common approach involves reverse-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) at a controlled pH. Detection is usually performed using a UV detector at a wavelength where this compound Succinate has significant absorbance, often in the range of 220-280 nm.
Q3: What are the critical parameters to consider during method development?
Key parameters to optimize include:
-
Column Chemistry and Dimensions: C18 is the most common stationary phase. Particle size and column length will influence efficiency and analysis time.
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer affects the retention time and resolution of this compound Succinate and its degradants.
-
Mobile Phase pH: The pH of the buffer can significantly impact the peak shape and retention of ionizable compounds like this compound Succinate.
-
Flow Rate: This affects analysis time, resolution, and column pressure.
-
Detection Wavelength: Should be selected to maximize the response for this compound Succinate while minimizing interference from potential degradants and excipients.
-
Column Temperature: Maintaining a consistent column temperature can improve reproducibility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with mobile phase. 4. Column overload. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound Succinate. 2. Wash the column with a strong solvent, or replace the column if necessary. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Leaks in the HPLC system. 4. Fluctuations in column temperature. | 1. Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve test to check for accuracy. 2. Equilibrate the column with the mobile phase for a sufficient time before injection. 3. Perform a system leak test. 4. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase, glassware, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Filter the mobile phase. 2. Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover. |
| Poor Resolution Between this compound and Degradation Peaks | 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the organic-to-aqueous ratio in the mobile phase. Consider using a gradient elution. 2. Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Lamp in the UV detector is failing. | 1. Degas the mobile phase. Purge the pump and detector. 2. Flush the system with a strong, clean solvent. 3. Check the lamp energy and replace it if necessary. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] The drug substance and drug product are subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.[3]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.[4]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Example HPLC Method
The following is a representative HPLC method based on published literature. Method parameters may require optimization for specific applications and equipment.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/PDA detector |
| Column | Waters X-Terra RP18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05M sodium dihydrogen phosphate monohydrate (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 25:75 v/v |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 2: Sample Preparation
| Sample Type | Preparation Procedure |
| Standard Solution | Accurately weigh and dissolve an appropriate amount of this compound Succinate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). |
| Sample Solution (Tablets) | Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a single dose of this compound Succinate into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Metoprolol Determination
Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular conditions, requires accurate and reliable quantification in biological matrices for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] This guide provides a comparative overview of validated bioanalytical methods for the determination of this compound in human plasma, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is intended for researchers, scientists, and drug development professionals.
Performance Comparison of Bioanalytical Methods
The choice of a bioanalytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods for this compound analysis.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Linearity Range | 1.505 – 538.254 ng/mL[2][4] | 0.501–349.342 ng/mL | 20–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.505 ng/mL | 0.501 ng/mL | 20 ng/mL |
| Intra-day Precision (% CV) | 4.67 - 7.41% | Not explicitly stated | 0.20 - 2.13% |
| Inter-day Precision (% CV) | 4.40 - 7.41% | Not explicitly stated | Not explicitly stated |
| Intra-day Accuracy (%) | 90.66 - 98.15% | Not explicitly stated | 99.71 - 101.61% |
| Inter-day Accuracy (%) | 90.66 - 98.15% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | ~79.4% | Not explicitly stated | 97.00% |
Note: The data presented is compiled from different studies and direct comparison should be made with caution. The performance of a method can vary based on the specific laboratory conditions, instrumentation, and matrix effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity for the quantification of this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard (e.g., this compound-d7 or Propranolol).
-
Add the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) or tert-butyl methyl ether).
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Shimadzu HPLC system or equivalent.
-
Column: Phenomenex LUNA C8 or Kromasil C18 (5µ, 100 × 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid in an isocratic mode.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Thermo or Waters Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 268.15 → 115.90
-
Propranolol (IS): m/z 260.17 → 115.90
-
HPLC-UV Method Protocol
This method is a cost-effective alternative for the quantification of this compound, suitable for studies where high sensitivity is not a primary requirement.
1. Sample Preparation (Protein Precipitation)
-
To a volume of human plasma, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Waters Breeze 2 system or equivalent.
-
Column: C18 column (e.g., Water Spherisorb® analytical column, 5µm, 4.6 x 250mm).
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (18:81:1 v/v/v) or a buffer of ACN: orthophosphoric acid: water at a specific pH.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at 275 nm or 224 nm.
-
Internal Standard: Pinacidil monohydrate.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. The following diagram illustrates a typical workflow for bioanalytical method validation as per regulatory guidelines.
Caption: General workflow of bioanalytical method validation.
References
A Head-to-Head In Vivo Comparison of Metoprolol Succinate and Metoprolol Tartrate
An Objective Guide for Researchers and Drug Development Professionals
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. It is available in two primary salt forms: this compound succinate (B1194679), an extended-release formulation, and this compound tartrate, an immediate-release formulation. While both forms contain the same active moiety, their distinct pharmacokinetic and pharmacodynamic profiles, owing to their different release mechanisms, have significant implications for their clinical efficacy and therapeutic applications. This guide provides a comprehensive in vivo comparison of this compound succinate and this compound tartrate, supported by experimental data, to inform preclinical and clinical research in cardiology.
Pharmacokinetic Profile: A Tale of Two Release Mechanisms
The fundamental difference between this compound succinate and this compound tartrate lies in their formulation, which dictates their absorption, distribution, metabolism, and excretion (ADME) properties in vivo. This compound succinate is designed for extended-release, providing a more consistent plasma concentration over a 24-hour period. In contrast, this compound tartrate's immediate-release nature leads to more pronounced peaks and troughs in plasma concentration.[1][2]
| Parameter | This compound Succinate (Extended-Release) | This compound Tartrate (Immediate-Release) | Reference |
| Release Mechanism | Extended-release/controlled-release over ~20 hours | Immediate-release | [1] |
| Dosing Frequency | Once daily | Multiple times daily (typically twice) | [1] |
| Plasma Concentration | Constant plasma concentrations | Pronounced peaks and troughs | [1] |
| Half-life | 3-7 hours | 3-4 hours | |
| Beta-Blockade Duration | Even beta1-blockade over 24 hours | Variable beta-blockade with peaks and troughs |
Pharmacodynamic Effects: Impact on Cardiovascular Parameters
The differing pharmacokinetic profiles of the two this compound salts translate to distinct pharmacodynamic effects, particularly on heart rate and blood pressure. The stable plasma concentrations achieved with this compound succinate lead to more consistent control of these parameters over a 24-hour period.
A prospective, comparative interventional study in patients with cardiovascular diseases demonstrated the superior efficacy of oral this compound succinate in controlling heart rate and blood pressure compared to oral this compound tartrate.
| Parameter | This compound Succinate (Oral) | This compound Tartrate (Oral) | Reference |
| Therapeutic Efficacy | 77.8% | 64.7% | |
| Systolic Blood Pressure (SBP) Reduction | From 148.6 ± 11.4 mmHg to 124.2 ± 9.8 mmHg | Data not specified in the same format | |
| Heart Rate (HR) Reduction | From 92.7 ± 6.2 bpm to 73.3 ± 5.8 bpm | Data not specified in the same format |
Experimental Protocols
To conduct a head-to-head in vivo comparison of this compound succinate and this compound tartrate, a well-controlled preclinical study in a relevant animal model, such as the beagle dog, is essential. The following is a representative experimental protocol synthesized from established methodologies.
Animal Model and Housing
-
Species: Beagle dogs
-
Number of Animals: A sufficient number to achieve statistical power (e.g., n=6-8 per group).
-
Housing: Animals should be housed in accordance with IACUC guidelines in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except when fasting is required for experiments.
Experimental Design
A randomized, crossover study design is recommended to minimize inter-individual variability. Each animal will receive both this compound succinate and this compound tartrate with a washout period of at least one week between treatments.
Drug Administration
-
Formulations: Commercially available tablets of this compound succinate and this compound tartrate.
-
Dose: A clinically relevant dose, for example, 25 mg tablets.
-
Administration: Oral administration will be performed by trained personnel. The tablet is placed at the base of the dog's tongue, and the mouth is held closed until the tablet is swallowed. This is followed by the administration of a small amount of water to ensure the tablet reaches the stomach.
Pharmacokinetic Study
-
Blood Sampling: Blood samples (approximately 2 mL) will be collected from a peripheral vein (e.g., cephalic or saphenous vein) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
Pharmacodynamic Study
-
Blood Pressure and Heart Rate Monitoring: Systolic blood pressure, diastolic blood pressure, and heart rate will be monitored continuously or at frequent intervals using a non-invasive method such as oscillometry or Doppler ultrasonography. Measurements will be taken at the same time points as blood sampling.
-
Procedure: The dog will be allowed to acclimate to the monitoring procedure to minimize stress-induced changes in cardiovascular parameters. The cuff will be placed on the forelimb or tail at the level of the heart.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound are primarily mediated through its antagonism of the β1-adrenergic receptor signaling pathway in cardiac myocytes.
Caption: this compound's mechanism of action.
The experimental workflow for a head-to-head in vivo comparison follows a structured sequence of events.
Caption: Crossover experimental workflow.
Conclusion
The choice between this compound succinate and this compound tartrate for in vivo studies and clinical applications should be guided by their distinct pharmacokinetic and pharmacodynamic profiles. This compound succinate, with its extended-release formulation, offers the advantage of once-daily dosing and consistent beta-blockade, making it a preferred option for the chronic management of conditions like heart failure. This compound tartrate, as an immediate-release formulation, allows for more rapid dose titration and is utilized in acute settings such as immediately following a myocardial infarction. For researchers, understanding these differences is critical for designing experiments that accurately reflect the intended clinical use and for interpreting the resulting in vivo data. The provided experimental protocol offers a robust framework for conducting direct comparative studies to further elucidate the nuanced in vivo performance of these two important cardiovascular drugs.
References
A Comparative Analysis of Metoprolol and Other Beta-Blockers in Preclinical Models of Hypertension
In the landscape of antihypertensive therapeutics, beta-blockers remain a cornerstone of treatment. While clinically effective, nuanced differences exist between various beta-blockers that may have significant implications for patient outcomes. This guide provides a comparative overview of metoprolol (B1676517) versus other commonly used beta-blockers—carvedilol (B1668590), propranolol, and atenolol—in animal models of hypertension. The data presented herein, derived from various preclinical studies, offer insights into their differential effects on cardiovascular parameters and underlying cellular mechanisms.
I. Comparative Efficacy on Hemodynamic Parameters
The primary measure of antihypertensive efficacy is the reduction of blood pressure. Animal studies provide a controlled environment to dissect the direct pharmacological effects of these agents.
Table 1: Comparison of Blood Pressure Reduction in Hypertensive Animal Models
| Beta-Blocker | Animal Model | Dose | Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Heart Rate (HR) Reduction (bpm) | Reference |
| This compound | DOCA-salt Hypertensive Rats | 5 mg/kg (s.c., twice daily) | 19 days | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| Propranolol | DOCA-salt Hypertensive Rats | 5 mg/kg (s.c., twice daily) | 19 days | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| This compound | Streptozotocin-induced Diabetic Rats | Not specified | Chronic | Effective Prevention of Hypertension | Not specified | Minimal Improvement in Bradycardia | [2] |
| Atenolol | Streptozotocin-induced Diabetic Rats | Not specified | Chronic | Effective Prevention of Hypertension | Not specified | Further Reduction in Heart Rate | [2] |
| This compound | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day (oral) | 10 weeks | No significant effect alone | No significant effect alone | Not specified | [3] |
| Carvedilol | Spontaneously Hypertensive Rats (SHR) | 50 mg/kg/day (oral) | 10 weeks | No significant effect alone | No significant effect alone | Not specified |
Note: In the SHR model, neither this compound nor carvedilol alone effectively lowered blood pressure; however, when combined with hydralazine, both combinations resulted in significant SBP reduction.
II. Effects on Endothelial Function and Cardiac Remodeling
Beyond blood pressure control, the effects of beta-blockers on endothelial function and cardiac remodeling are crucial for long-term cardiovascular health.
Table 2: Comparison of Effects on Endothelial Function and Cardiac Parameters
| Beta-Blocker | Animal Model | Key Findings | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | No effect on endothelium-dependent relaxation. | |
| Carvedilol | Spontaneously Hypertensive Rats (SHR) | Improved endothelium-dependent relaxation. | |
| This compound | Isoproterenol-induced Cardiac Hypertrophy Rats | Less effective than carvedilol in reducing left ventricular weight and improving cAMP production. | |
| Carvedilol | Isoproterenol-induced Cardiac Hypertrophy Rats | Superior to this compound in reducing left ventricular weight and improving cAMP production. | |
| This compound | Dogs with Heart Failure | Prevented the increase in LV end-diastolic pressure and volume. Significantly increased LV ejection fraction. | |
| Atenolol | Dogs with Heart Failure | Prevented the increase in LV end-diastolic pressure and volume. Prevented the decline in LV ejection fraction. |
III. Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpreting the data and designing future research.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension through mineralocorticoid-induced sodium and water retention.
-
Procedure: Unilateral nephrectomy is performed on male Wistar rats. A subcutaneous implant of DOCA (e.g., 25 mg) is administered, and the rats are provided with 1% NaCl and 0.2% KCl in their drinking water. Blood pressure is monitored over several weeks as hypertension develops.
-
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Procedure: SHRs and a normotensive control strain (e.g., Wistar-Kyoto rats) are used. The development of hypertension is inherent to the SHR strain and progresses with age.
-
-
Streptozotocin (STZ)-Induced Diabetic Rat: This model is used to study cardiovascular complications associated with diabetes, including hypertension.
-
Procedure: Diabetes is induced by a single or multiple intraperitoneal injections of STZ, a chemical that is toxic to pancreatic β-cells. This leads to hyperglycemia and subsequent cardiovascular changes.
-
-
Isoproterenol-Induced Cardiac Hypertrophy: This model is used to study cardiac remodeling.
-
Procedure: Rats are treated with daily subcutaneous injections of isoproterenol, a non-selective β-adrenergic agonist, which leads to cardiac hypertrophy.
-
-
Blood Pressure Measurement:
-
Invasive Method (Direct): A catheter is surgically implanted into an artery (e.g., femoral or carotid) for continuous and direct blood pressure monitoring in conscious, unrestrained animals using telemetry.
-
Non-invasive Method (Tail-cuff): A cuff is placed around the rat's tail to measure systolic blood pressure. This method is suitable for repeated measurements but can be influenced by stress.
-
-
Cardiac Output Measurement:
-
Thermodilution: A standard method where a bolus of cold saline is injected into the right atrium, and the change in blood temperature is measured in the aorta to calculate cardiac output.
-
Echocardiography (Doppler): A non-invasive method using ultrasound to measure blood flow velocity and vessel diameter, typically at the aortic annulus, to calculate cardiac output.
-
Microspheres: Radio-labeled microspheres are injected into the left ventricle, and their distribution in various organs is used to determine regional blood flow and cardiac output.
-
-
Assessment of Endothelial Function:
-
Pressure Myography: Small resistance arteries (e.g., mesenteric arteries) are isolated and mounted on a myograph. The vessel's response (vasodilation or vasoconstriction) to various pharmacological agents, such as acetylcholine, is measured to assess endothelium-dependent relaxation.
-
IV. Signaling Pathways
The differential effects of beta-blockers can be attributed to their distinct interactions with cellular signaling pathways.
This compound is a β1-selective adrenergic receptor antagonist. Its primary mechanism involves blocking the effects of catecholamines (norepinephrine and epinephrine) at β1-receptors in the heart. This leads to a reduction in heart rate, cardiac contractility, and consequently, blood pressure.
Carvedilol is a non-selective β-blocker with additional α1-blocking and antioxidant properties. Its antioxidant effects are mediated, in part, through the activation of the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.
The following diagram outlines the typical workflow for an animal study using the DOCA-salt hypertension model to compare the effects of different beta-blockers.
References
- 1. Measurement of cardiac output in anesthetized rats by dye dilution using a fiberoptic catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurements of cardiac output and organ blood flow in rats using 99Tcm labelled microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Metoprolol Quantification: A Cross-Validation of LC-MS/MS and HPLC-UV Methodologies
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, demands accurate and precise quantification in various biological matrices for both clinical monitoring and pharmacokinetic studies. This guide provides a comprehensive cross-validation and comparison of two of the most prevalent analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This report outlines the methodologies for each technique and presents a comparative analysis of their performance based on experimental data.
Comparative Analysis of Quantitative Data
The performance of LC-MS/MS and HPLC-UV methods for this compound quantification is summarized below. The data represents a synthesis from various validated methods to provide a comparative overview.
Table 1: Comparison of Method Validation Parameters for this compound Analysis in Human Plasma
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.501–349.342 ng/mL[1] | 20–200 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995[3] | > 0.999[4] |
| Accuracy (% Recovery) | 90.66% - 98.15%[5] | 98.50% - 101.16% |
| Precision (% RSD) | < 15% | < 2% |
| Limit of Detection (LOD) | ~0.042 ng/L | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.501 ng/mL | 20 ng/mL |
| Specificity/Selectivity | High; mass-based detection minimizes interference. | Prone to interference from compounds with similar retention times and UV absorbance. |
| Analysis Time | Rapid (typically 2-6 minutes per sample). | Longer (typically 5-15 minutes per sample). |
| Cost & Complexity | Higher initial investment and operational complexity. | Lower cost and simpler instrumentation. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the quantification of this compound using LC-MS/MS and HPLC-UV.
Caption: this compound Quantification Cross-Validation Workflow.
Experimental Protocol: LC-MS/MS Method
This protocol provides a representative method for the quantification of this compound in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., this compound-d7 or bisoprolol).
-
Perform protein precipitation by adding a solvent like methanol. Alternatively, use liquid-liquid extraction with a solvent mixture such as diethyl ether and dichloromethane.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
HPLC System: A system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm) is commonly used.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate).
-
Flow Rate: A flow rate of 0.8 mL/min is often employed.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transitions for this compound (m/z 268.1 → 116.2) and an internal standard like bisoprolol (B1195378) (m/z 326.76 > 116.2) are monitored.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined from the regression equation of the calibration curve.
-
Experimental Protocol: HPLC-UV Method
This protocol outlines a general procedure for this compound quantification using HPLC with UV detection.
-
Sample Preparation:
-
To a volume of human plasma, add an internal standard (e.g., pinacidil (B1677893) monohydrate).
-
Perform liquid-liquid extraction to isolate this compound and the internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (e.g., 18:81:1 v/v/v) is a representative mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: UV detection is performed at a wavelength of 275 nm.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area of this compound against the concentration of the standards.
-
The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.
-
Conclusion
Both LC-MS/MS and HPLC-UV are robust methods for the quantification of this compound. The choice of method depends on the specific requirements of the study.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioequivalence and pharmacokinetic studies where low concentrations of the drug need to be accurately measured in complex biological matrices. Its high specificity minimizes the risk of interference from other compounds.
-
HPLC-UV is a more cost-effective and less complex method, well-suited for routine analysis of pharmaceutical formulations or in scenarios where the expected concentrations of this compound are relatively high. However, it is more susceptible to interference, which may necessitate more rigorous sample preparation procedures.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the required sensitivity and selectivity, and the available resources.
References
A Comparative Analysis of Metoprolol and Bisoprolol on Cardiac Function
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac effects of two widely used beta-blockers, Metoprolol and Bisoprolol. This analysis is supported by experimental data from clinical trials, detailed methodologies of key experiments, and visualizations of relevant signaling pathways.
This compound and Bisoprolol are both cardioselective beta-1 adrenergic receptor blockers prescribed for various cardiovascular conditions, including hypertension and heart failure.[1] Their primary mechanism of action involves blocking the effects of catecholamines at the beta-1 receptors in the heart, leading to reductions in heart rate, myocardial contractility, and blood pressure.[2][3] While both drugs share a similar therapeutic class, differences in their pharmacokinetic and pharmacodynamic profiles can lead to varied effects on cardiac function.
Comparative Efficacy on Cardiac Parameters
Clinical studies have demonstrated the efficacy of both this compound and Bisoprolol in improving cardiac function; however, some trials suggest subtle but significant differences in their effects on key cardiovascular parameters.
Heart Rate and Blood Pressure
A multicentre, randomized, open-label parallel trial demonstrated that Bisoprolol was superior to this compound succinate (B1194679) sustained-release in reducing the mean ambulatory heart rate in patients with mild to moderate primary hypertension.[4] In another observational study on patients with Stage-1 Hypertension, Bisoprolol showed a statistically significant greater reduction in both systolic and diastolic blood pressure compared to this compound after 12 weeks of treatment.[5] However, the reduction in heart rate was not significantly different between the two groups in this particular study.
| Parameter | This compound | Bisoprolol | Study Population & Duration | Key Findings |
| Mean Ambulatory Heart Rate Reduction | Less significant reduction | Superior reduction | Mild to moderate hypertensive patients; 12 weeks | Bisoprolol was superior in reducing the mean ambulatory heart rate. |
| Systolic Blood Pressure (SBP) Reduction | -16.8 ± 4.1 mmHg | -19.3 ± 3.7 mmHg | Stage-1 Hypertension patients; 12 weeks | Bisoprolol demonstrated a significantly greater reduction in SBP (p=0.01). |
| Diastolic Blood Pressure (DBP) Reduction | -8.9 ± 2.9 mmHg | -10.8 ± 2.6 mmHg | Stage-1 Hypertension patients; 12 weeks | Bisoprolol showed a significantly greater reduction in DBP (p=0.02). |
| Heart Rate (HR) Reduction | -11.2 ± 3.7 bpm | -12.5 ± 3.4 bpm | Stage-1 Hypertension patients; 12 weeks | No significant difference in HR reduction was observed (p=0.13). |
Ejection Fraction in Heart Failure
In the context of heart failure with reduced ejection fraction (HFrEF), both this compound (specifically this compound succinate) and Bisoprolol have been shown to improve survival and reduce hospitalizations. The landmark clinical trials, MERIT-HF for this compound succinate and CIBIS-II for Bisoprolol, established their efficacy compared to placebo. While direct head-to-head trials focusing specifically on ejection fraction changes are less common, a meta-analysis of studies in HFrEF patients suggested that Bisoprolol might be associated with a lower risk of rehospitalization for heart failure compared to this compound succinate.
| Drug | Landmark Trial | Key Outcome on Mortality |
| This compound Succinate | MERIT-HF | Reduced all-cause mortality by 34% compared to placebo in patients with symptomatic heart failure and reduced ejection fraction. |
| Bisoprolol | CIBIS-II | Reduced all-cause mortality by 32% compared to placebo in patients with NYHA class III or IV heart failure and an ejection fraction of ≤35%. |
Adverse Effects
The side effect profiles of this compound and Bisoprolol are generally similar, with the most common adverse events being fatigue, dizziness, and bradycardia. However, some evidence suggests that Bisoprolol may have fewer central nervous system side effects, such as vivid dreams or depression, compared to this compound. An observational study found comparable rates of adverse events between the two drugs (22% for this compound vs. 18% for Bisoprolol, p=0.61).
| Adverse Effect | This compound | Bisoprolol |
| Fatigue | 10% | 8% |
| Dizziness | 8% | 6% |
| Mild Bradycardia | 6% | 4% |
Data from an observational study on Stage-1 Hypertension patients.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of cardiac function in clinical trials. Below are detailed protocols for key experiments cited in the comparative studies.
Measurement of Blood Pressure
Clinic Blood Pressure Measurement:
-
Patient Preparation: Patients should be seated comfortably in a quiet room for at least 5 minutes before measurement. They should refrain from caffeine, exercise, and smoking for at least 30 minutes prior.
-
Positioning: The patient's back should be supported, and their feet should be flat on the floor. The arm should be supported at heart level.
-
Cuff Size: An appropriately sized cuff should be used, with the bladder encircling at least 80% of the arm.
-
Measurement: At least two readings should be taken, 1-2 minutes apart. The average of the readings is recorded.
24-Hour Ambulatory Blood Pressure Monitoring (ABPM):
-
Device Setup: A portable, automated device is fitted to the patient's non-dominant arm.
-
Monitoring Period: The device is programmed to record blood pressure at regular intervals over a 24-hour period, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Patient Instructions: Patients are instructed to go about their normal daily activities but to keep their arm still and at their side during measurements. They should also keep a diary of their activities and sleep times.
-
Data Analysis: The collected data is analyzed to determine the average 24-hour, daytime, and nighttime blood pressure and heart rate.
Measurement of Ejection Fraction
Two-Dimensional (2D) Echocardiography (Simpson's Biplane Method):
-
Image Acquisition: Standard apical four-chamber and two-chamber views of the left ventricle are acquired using a high-resolution ultrasound system.
-
Endocardial Border Tracing: The endocardial border of the left ventricle is manually or semi-automatically traced at end-diastole and end-systole in both views.
-
Volume Calculation: The software calculates the left ventricular end-diastolic volume (LVEDV) and end-systolic volume (LVESV) by dividing the ventricular cavity into a series of discs and summing their volumes.
-
Ejection Fraction Calculation: The left ventricular ejection fraction (LVEF) is calculated using the formula: LVEF (%) = [(LVEDV - LVESV) / LVEDV] x 100.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and Bisoprolol are mediated through their interaction with the beta-1 adrenergic receptor signaling pathway. Understanding this pathway is essential for drug development and research.
Beta-1 Adrenergic Receptor Signaling Pathway
This compound and Bisoprolol are competitive antagonists at the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). In cardiomyocytes, stimulation of this receptor by catecholamines (e.g., norepinephrine) normally triggers a signaling cascade that increases heart rate and contractility. By blocking this receptor, this compound and Bisoprolol attenuate this response.
Caption: Beta-1 adrenergic receptor signaling pathway in cardiomyocytes.
Experimental Workflow for Comparing Beta-Blocker Efficacy
A typical clinical trial comparing the efficacy of this compound and Bisoprolol would follow a structured workflow to ensure robust and unbiased data collection and analysis.
References
- 1. knyamed.com [knyamed.com]
- 2. drugs.com [drugs.com]
- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Comparative Efficacy and Tolerability of Bisoprolol and this compound in Patients with Stage-1 Hypertension: An Observational Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Assessing the Beta-1 Selectivity of Metoprolol Compared to Atenolol: A Comparative Guide
This guide provides an objective comparison of the beta-1 (β1) adrenergic receptor selectivity of Metoprolol and Atenolol, two widely used beta-blocker medications. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on the underlying experimental data and methodologies.
Introduction to Beta-1 Selectivity
This compound and Atenolol are classified as cardioselective beta-blockers, meaning they preferentially bind to and inhibit β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2][3] This selectivity is a crucial therapeutic feature, as it allows for targeted reduction of heart rate, cardiac contractility, and blood pressure, while minimizing the blockade of beta-2 (β2) adrenergic receptors found in the lungs and other tissues.[1][[“]] Blockade of β2-receptors can lead to undesirable side effects such as bronchospasm, particularly in patients with respiratory conditions like asthma.
The degree of β1-selectivity is not absolute and can be dose-dependent. At higher doses, the selectivity of these drugs may diminish, leading to an increased likelihood of β2-receptor blockade. This guide delves into the quantitative assessment of this selectivity, comparing this compound and Atenolol based on experimental evidence.
Quantitative Comparison of Receptor Affinity and Selectivity
The selectivity of a beta-blocker is typically determined by comparing its binding affinity for β1 versus β2 receptors. This is often expressed as an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the affinity for the β2 receptor by the affinity for the β1 receptor (Ki β2 / Ki β1). A higher ratio signifies greater β1-selectivity.
Studies have consistently shown that both this compound and Atenolol are significantly more selective for β1 receptors over β2 receptors. While the exact values can vary between studies and experimental conditions, the general consensus is that this compound and Atenolol have a similar degree of β1-selectivity, often reported to be around 30 to 40-fold. However, some research indicates that this compound may have a 6 to 7 times higher affinity for the β1-adrenoceptor compared to Atenolol.
| Drug | β1 Affinity (Ki in nM) | β2 Affinity (Ki in nM) | Selectivity Ratio (β2/β1) |
| This compound | Varies by study | Varies by study | ~30-40 |
| Atenolol | Varies by study | Varies by study | ~30 |
Note: The table summarizes the general findings. Absolute Ki values can differ based on the specific radioligand, tissue preparation, and assay conditions used in various studies.
Experimental Protocols
The determination of beta-blocker selectivity relies on precise and reproducible experimental methods. The radioligand binding assay is considered the gold standard for quantifying receptor densities and ligand affinities.
Radioligand Binding Assay
This technique directly measures the binding of a drug to its receptor.
Objective: To determine the binding affinity (Ki) of this compound and Atenolol for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptors (e.g., rat ventricular myocardium for β1, and rat uterus or lung for β2) are homogenized in a cold lysis buffer.
-
The homogenate undergoes differential centrifugation to isolate the cell membranes containing the adrenergic receptors.
-
The final membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or 125I-cyanopindolol) that binds to both β1 and β2 receptors is incubated with the membrane preparations.
-
Increasing concentrations of the unlabeled competitor drug (this compound or Atenolol) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the competitor drug.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Enantioselective Pharmacokinetics of Metoprolol in Hypertensive Patients: A Comparative Guide
Metoprolol (B1676517), a widely prescribed beta-blocker for the management of hypertension, is administered as a racemic mixture of two enantiomers: (S)-metoprolol and (R)-metoprolol. Although chemically similar, these stereoisomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides a detailed comparison of the enantioselective pharmacokinetics of this compound in hypertensive patients, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of this compound Enantiomers
The pharmacokinetic disposition of this compound is markedly stereoselective, primarily due to the differential metabolism of its enantiomers by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] This leads to significant inter-individual variability in drug exposure and clinical response.[2][3] The (S)-enantiomer is the pharmacologically more active form, possessing a much higher affinity for beta-1 adrenergic receptors than the (R)-enantiomer.[4]
Steady-State Pharmacokinetics in Hypertensive Patients
A study conducted on hypertensive patients with an extensive metabolizer phenotype for debrisoquine (B72478) (indicative of normal CYP2D6 activity) revealed a significant accumulation of the more active (S)-enantiomer after multiple doses of racemic this compound.
| Parameter | (S)-Metoprolol | (R)-Metoprolol | Enantiomeric Ratio (S/R) |
| Cmax (ng/mL) | 179.99 | 151.30 | 1.19 |
| AUC(0-24)ss (ng·h/mL) | 929.85 | 782.11 | 1.29 |
| Cl/f (L/h/kg) | 1.70 | 2.21 | 0.77 |
| Vd/f (L/kg) | 10.51 | 13.80 | 0.76 |
| Data from a study in hypertensive patients (extensive metabolizers) receiving 200 mg racemic this compound daily for 7 days. |
Influence of CYP2D6 Phenotype on Pharmacokinetics
The genetic polymorphism of CYP2D6 is a major determinant of this compound's metabolism and the resulting plasma concentrations of its enantiomers. Individuals can be classified into different metabolizer phenotypes, ranging from poor to ultra-rapid metabolizers, which significantly impacts drug exposure.
| CYP2D6 Phenotype | (S)-Metoprolol AUC (ng/mL·h) | (R)-Metoprolol AUC (ng/mL·h) |
| Ultra-Rapid Metabolizers (UM) | 190 ± 99 | 127 ± 72 |
| Extensive Metabolizers (EM) | 366 ± 158 | 261 ± 126 |
| Poor Metabolizers (PM) | 1804 ± 300 | 1746 ± 319 |
| Data from a study in healthy individuals after a single 100 mg oral dose of racemic this compound. |
These findings highlight that poor metabolizers have approximately five-fold higher exposure to this compound compared to normal metabolizers.
Experimental Protocols
Study Design for Steady-State Pharmacokinetics in Hypertensive Patients
-
Objective: To investigate the enantioselectivity in the pharmacokinetics of this compound under steady-state conditions in hypertensive patients.
-
Participants: 10 patients with mild to severe essential hypertension, phenotyped as extensive metabolizers of debrisoquine.
-
Dosing Regimen: Patients were treated with 200 mg of racemic this compound (two 100 mg tablets) once daily for 7 days.
-
Sample Collection: Blood samples were collected at various time points after the last dose to determine the plasma concentrations of the this compound enantiomers.
-
Analytical Method: Plasma concentrations of (-)-(S)- and (+)-(R)-metoprolol were determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (Chiralpak AD) and fluorescence detection.
Genotype-Phenotype Correlation Study
-
Objective: To study the enantioselective pharmacokinetics of this compound in individuals with different CYP2D6 genotypes.
-
Participants: 29 healthy individuals were selected based on their CYP2D6 genotype, categorizing them as ultra-rapid, extensive, or poor metabolizers.
-
Dosing Regimen: A single oral dose of 100 mg racemic this compound was administered to each participant.
-
Sample Collection: Plasma samples were collected over a specified period to measure the concentrations of R- and S-metoprolol and their metabolites.
-
Analytical Method: Plasma concentrations were quantified by HPLC.
Mandatory Visualization
Caption: Experimental workflow for a typical pharmacokinetic study of this compound enantiomers.
Caption: Metabolic pathway of this compound enantiomers via CYP2D6.
Caption: Relationship between CYP2D6 genotype, enzyme activity, and clinical outcome.
Comparison with Alternatives
While direct comparative pharmacokinetic studies between this compound enantiomers and other beta-blockers in hypertensive patients are less common in the literature, the focus has been on comparing racemic this compound with its pure, active (S)-enantiomer.
S-Metoprolol vs. Racemic this compound
Clinical trials have demonstrated that S-metoprolol administered at half the dose of the racemic mixture provides comparable efficacy in reducing blood pressure and managing angina. This is attributed to the fact that the therapeutic effect is primarily mediated by the (S)-enantiomer. The (R)-enantiomer contributes little to the beta-blocking activity but may be associated with side effects, particularly at higher doses where it can cause beta-2 blockade.
A comparative clinical trial of S-metoprolol (50 mg extended-release) versus racemic this compound (100 mg extended-release) in patients with chronic stable angina showed a similar reduction in the number of angina attacks and blood pressure in both groups. However, the response rate in angina was numerically higher in the S-metoprolol group.
Conclusion
The pharmacokinetics of this compound are highly enantioselective, with the pharmacologically more active (S)-enantiomer showing higher plasma concentrations than the (R)-enantiomer in extensive metabolizers. This stereoselectivity is primarily driven by the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in drug exposure and response based on the patient's genotype. The use of the pure (S)-enantiomer at half the dose of the racemate offers a therapeutic alternative with similar efficacy and potentially a better safety profile by reducing the exposure to the less active and potentially side-effect-contributing (R)-enantiomer. These findings underscore the importance of considering enantioselective pharmacokinetics in the development and clinical application of chiral drugs like this compound.
References
Comparative Analysis of Metoprolol's Effects Across Key Animal Species: A Guide for Researchers
A comprehensive examination of the pharmacokinetic and pharmacodynamic properties of the beta-blocker Metoprolol in rats, mice, dogs, and rabbits reveals significant interspecies variations. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
This compound, a selective β1-adrenergic receptor antagonist, is widely used in clinical practice to treat cardiovascular disorders such as hypertension, angina pectoris, and heart failure.[1] Its primary mechanism of action involves competitively blocking β1-adrenergic receptors, predominantly found in cardiac tissue. This blockade mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[2][3] Understanding the species-specific differences in how this compound is absorbed, distributed, metabolized, and elicits its therapeutic effects is crucial for preclinical research and the successful translation of findings to human applications.
Pharmacokinetic Profile: An Interspecies Comparison
The pharmacokinetic parameters of this compound exhibit notable differences across various animal species. These variations in absorption, distribution, metabolism, and excretion are critical considerations for dose selection and the design of preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Rat | Mouse | Dog | Rabbit |
| Dose (mg/kg) | 5 | 10 | 50 | 100 |
| Cmax (ng/mL) | 41 - 170 | 404 - 879 | 349.12 ± 78.04[4] | ~200 |
| Tmax (h) | 0.25 - 0.5 | 0.33 | 0.96 ± 0.33[4] | 2-3 |
| AUC (ng·h/mL) | 215 - 236 | - | 919.88 ± 195.67 | - |
| Half-life (t½) (h) | ~0.6 | - | 1.5 - 1.73 | - |
| Bioavailability (%) | 4 - 15 | 41 - 52 | 20 - 40 | - |
Data presented as range or mean ± standard deviation. Dashes indicate data not readily available in a directly comparable format. Note: Significant inter-sex differences in pharmacokinetics have been observed in rats and mice.
Table 2: Comparative Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Rat | Mouse | Dog | Rabbit |
| Dose (mg/kg) | 1 | 2 | 1 | 3.2 |
| C₀/Cmax (ng/mL) | 455 - 463 | 776 - 1144 | - | - |
| AUC (ng·h/mL) | 180 - 215 | - | - | 900 |
| Half-life (t½) (h) | - | - | ~1.5 | 0.54 - 0.96 |
| Clearance (mL/min/kg) | - | - | 12.63 | - |
| Volume of Distribution (L/kg) | - | - | 0.39 | - |
Data presented as range or mean ± standard deviation. Dashes indicate data not readily available in a directly comparable format. C₀ represents the initial plasma concentration after intravenous administration.
Pharmacodynamic Effects: Impact on Cardiovascular Parameters
This compound's primary pharmacodynamic effects involve a reduction in heart rate and blood pressure. The extent of these effects is dose-dependent and varies among species.
Table 3: Comparative Pharmacodynamic Effects of this compound
| Species | Dose and Route | Effect on Heart Rate | Effect on Blood Pressure |
| Rat | 3 - 10 mg/kg (unknown route) | Emax: -22% to -29% reduction | Emax: -17 to -28 mmHg reduction |
| Mouse | 3 mg/kg IV | ~10% reduction from baseline | No significant effect on Mean Arterial Pressure (MAP) |
| Dog | 1 mg/kg IV | Reduction in exercise-induced tachycardia | Slight reduction, more pronounced with continued treatment |
| Rabbit | 3.2 mg/kg IV | Rapid decrease of ~90 beats per minute | - |
Experimental Protocols
To ensure the reproducibility and validity of preclinical research, detailed experimental methodologies are essential. The following sections outline standardized protocols for the administration of this compound and subsequent sample collection in various animal models.
Oral Administration (Gavage) in Mice
This protocol describes the oral administration of this compound to mice using a gavage needle.
Materials:
-
This compound solution (e.g., in 0.5% methylcellulose)
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume, not to exceed 10 mL/kg body weight.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth of the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-procedure for any signs of distress.
Intravenous Administration in Rabbits
This protocol outlines the procedure for intravenous administration of this compound to rabbits.
Materials:
-
This compound solution for injection
-
Syringe with an appropriately sized needle (e.g., 25-gauge)
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA cream) (optional)
-
Antiseptic wipes
Procedure:
-
Place the rabbit in a suitable restrainer.
-
If desired, apply a topical anesthetic cream to the marginal ear vein 30 minutes prior to injection to minimize discomfort.
-
To dilate the vein, gently warm the ear by stroking it.
-
Clean the injection site on the marginal ear vein with an antiseptic wipe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a small flash of blood should appear in the hub).
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent hematoma formation.
-
Return the rabbit to its cage and monitor for any adverse reactions.
Blood Sample Collection
Mice:
-
Oral Gavage Studies: Blood samples can be collected via the saphenous vein at various time points post-dosing.
Rabbits:
-
Intravenous Studies: Serial blood samples can be collected from the marginal ear vein of the contralateral ear. A butterfly cannula connected to a vacuum tube can be used for repeated sampling to minimize stress and vessel collapse.
Anesthesia Protocols
For procedures requiring anesthesia, the following regimens are commonly used:
-
Rats: A combination of ketamine (e.g., 75-100 mg/kg) and xylazine (B1663881) (e.g., 5-10 mg/kg) administered intraperitoneally (IP).
-
Dogs: Anesthesia can be induced with sodium pentobarbitone (25 mg/kg IV).
-
Rabbits: A combination of ketamine (e.g., 15 mg/kg) and medetomidine (B1201911) (e.g., 0.25-0.5 mg/kg) administered subcutaneously or intramuscularly can provide surgical anesthesia.
Plasma Sample Analysis
Quantification of this compound in plasma samples is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
General Procedure:
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. Methanol is frequently used for this purpose. Liquid-liquid extraction with solvents like a mixture of diethylether and dichloromethane (B109758) is also effective.
-
Chromatographic Separation: A C18 or similar reverse-phase column is typically used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound are monitored for quantification.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by modulating the β1-adrenergic signaling pathway in cardiomyocytes. The following diagrams illustrate this pathway and a typical experimental workflow for pharmacokinetic studies.
Caption: this compound's mechanism of action in cardiomyocytes.
Caption: A typical experimental workflow for a pharmacokinetic study.
Conclusion
This comparative guide highlights the significant species-dependent variations in the pharmacokinetic and pharmacodynamic profiles of this compound. These differences underscore the importance of careful species selection and dose justification in preclinical studies. The provided data tables, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers aiming to design robust and reproducible experiments to further elucidate the effects of this compound and other cardiovascular drugs. A thorough understanding of these interspecies differences is paramount for the successful development of new therapeutic strategies and their ultimate translation to clinical practice.
References
- 1. Advanced LC-MS/MS Analysis for Concurrent Quantification of this compound Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Tartrate (Lopressor®, Toprol XL®) for Dogs and Cats [petplace.com]
- 4. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Metoprolol vs. Next-Generation Beta-Blockers in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for Metoprolol (B1676517) versus next-generation beta-blockers, including Carvedilol (B1668590), Nebivolol (B1214574), and Bisoprolol (B1195378). The information is intended to support research, scientific evaluation, and drug development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Executive Summary
This compound, a selective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases. However, the advent of next-generation beta-blockers with auxiliary properties has prompted extensive clinical investigation to ascertain their comparative efficacy and safety. This guide synthesizes key findings from landmark clinical trials, highlighting the nuanced differences in their mechanisms of action and clinical outcomes.
Carvedilol , a non-selective beta-blocker with additional α1-adrenergic blockade, has demonstrated potential superiority in certain patient populations with heart failure, particularly in reducing mortality. Nebivolol , a highly selective β1-blocker, is distinguished by its nitric oxide-mediated vasodilatory effects, which may offer advantages in managing hypertension and endothelial dysfunction. Bisoprolol , another highly selective β1-blocker, has shown comparable efficacy to this compound in heart failure, with a favorable tolerability profile.
The following sections provide a detailed breakdown of the clinical trial data, experimental methodologies, and the underlying signaling pathways of these agents.
Data Presentation: Comparative Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials comparing this compound with Carvedilol, Nebivolol, and Bisoprolol across various cardiovascular indications.
This compound vs. Carvedilol
| Clinical Trial | Indication | Primary Endpoint(s) | This compound Outcome | Carvedilol Outcome | Key Findings & Citation |
| COMET | Chronic Heart Failure | All-cause mortality | 40% mortality | 34% mortality | Carvedilol was associated with a significant reduction in all-cause mortality compared to this compound tartrate (HR 0.83, p=0.0017).[1][2][3][4] |
| GEMINI | Hypertension & Type 2 Diabetes | Change in HbA1c | Increased HbA1c by 0.15% (p<0.001) | No significant change in HbA1c (0.02%, p=0.65) | Carvedilol did not adversely affect glycemic control, whereas this compound tartrate worsened it. Carvedilol also improved insulin (B600854) sensitivity.[5] |
This compound vs. Nebivolol
| Clinical Trial | Indication | Primary Endpoint(s) | This compound Outcome | Nebivolol Outcome | Key Findings & Citation |
| SENIORS | Heart Failure in Elderly (≥70 years) | All-cause mortality or cardiovascular hospital admission | N/A (Placebo-controlled) | 31.1% event rate | Nebivolol reduced the primary composite endpoint compared to placebo (HR 0.86, p=0.039), demonstrating efficacy in an elderly population. |
| - | Hypertension | Central Aortic Pressure & LV Wall Thickness | No significant change | Significant reduction | While both drugs lowered brachial blood pressure similarly, only nebivolol significantly reduced central aortic pressure and left ventricular wall thickness. |
This compound vs. Bisoprolol
| Clinical Trial | Indication | Primary Endpoint(s) | This compound Outcome | Bisoprolol Outcome | Key Findings & Citation |
| CIBIS-II | Chronic Heart Failure | All-cause mortality | N/A (Placebo-controlled) | 11.8% mortality | Bisoprolol significantly reduced all-cause mortality compared to placebo (HR 0.66, p<0.0001). |
| MERIT-HF | Chronic Heart Failure | All-cause mortality | 7.2% mortality | N/A (Placebo-controlled) | This compound succinate (B1194679) significantly reduced all-cause mortality compared to placebo (34% relative risk reduction). |
Experimental Protocols
This section details the methodologies employed in the key clinical trials cited in this guide.
COMET (Carvedilol Or this compound European Trial)
-
Objective: To compare the effects of carvedilol and this compound tartrate on all-cause mortality in patients with chronic heart failure.
-
Study Design: A multicenter, double-blind, randomized, parallel-group trial.
-
Patient Population: 3029 patients with symptomatic chronic heart failure (NYHA class II-IV), a left ventricular ejection fraction (LVEF) of <35%, and receiving standard therapy with diuretics and ACE inhibitors.
-
Intervention: Patients were randomized to receive either carvedilol (target dose 25 mg twice daily) or this compound tartrate (target dose 50 mg twice daily).
-
Primary Endpoints:
-
All-cause mortality.
-
Composite of all-cause mortality or all-cause hospitalization.
-
-
Assessment of LVEF: Left ventricular ejection fraction was assessed by echocardiography at baseline. The specific method for LVEF calculation (e.g., Simpson's biplane method) was at the discretion of the participating centers, but consistency in methodology was encouraged for individual patients.
-
Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate were measured at each study visit in the seated position after a period of rest, using a calibrated sphygmomanometer.
MERIT-HF (this compound CR/XL Randomized Intervention Trial in Heart Failure)
-
Objective: To determine the effect of controlled-release this compound succinate on mortality in patients with chronic heart failure.
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.
-
Patient Population: 3991 patients with symptomatic chronic heart failure (NYHA class II-IV) and an LVEF of ≤40%.
-
Intervention: Patients were randomized to receive this compound succinate (target dose 200 mg once daily) or placebo, in addition to standard heart failure therapy.
-
Primary Endpoint: All-cause mortality.
-
Assessment of LVEF: LVEF was determined by echocardiography or radionuclide ventriculography at baseline. The modified Simpson's rule was the recommended echocardiographic method.
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
-
Objective: To evaluate the effect of bisoprolol on all-cause mortality in patients with chronic heart failure.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.
-
Patient Population: 2647 patients with symptomatic chronic heart failure (NYHA class III or IV) and an LVEF of ≤35%, who were receiving standard therapy with diuretics and ACE inhibitors.
-
Intervention: Patients were randomized to receive bisoprolol (titrated from 1.25 mg to a target of 10 mg once daily) or placebo.
-
Primary Endpoint: All-cause mortality.
-
Assessment of All-Cause Mortality and Hospitalization: All deaths were recorded and classified by a blinded endpoint committee. Hospitalizations were also recorded and adjudicated to determine the primary cause.
SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with Heart Failure)
-
Objective: To assess the effect of nebivolol on mortality and cardiovascular hospital admission in elderly patients (≥70 years) with heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 2128 patients aged 70 years or older with a clinical diagnosis of heart failure.
-
Intervention: Patients were randomized to receive nebivolol (titrated from 1.25 mg to a target of 10 mg once daily) or placebo.
-
Primary Endpoint: A composite of all-cause mortality or cardiovascular hospital admission.
GEMINI (Glycemic Effects in Diabetes Mellitus: Carvedilol-Metoprolol Comparison in Hypertensives)
-
Objective: To compare the effects of carvedilol and this compound tartrate on glycemic control in patients with hypertension and type 2 diabetes.
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Patient Population: 1235 patients with hypertension, type 2 diabetes, and receiving a renin-angiotensin system blocker.
-
Intervention: Patients were randomized to receive carvedilol (6.25-25 mg twice daily) or this compound tartrate (50-200 mg twice daily).
-
Primary Endpoint: The difference between groups in the mean change from baseline in glycosylated hemoglobin (HbA1c) after 5 months of maintenance therapy.
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of these beta-blockers can be attributed to their unique interactions with adrenergic receptors and downstream signaling pathways.
This compound and Bisoprolol: Selective β1-Adrenergic Receptor Blockade
This compound and Bisoprolol are cardioselective beta-blockers, meaning they have a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in the lungs and peripheral blood vessels. By blocking β1 receptors, they reduce the effects of catecholamines (norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure.
Carvedilol: Non-Selective Beta and Alpha-1 Blockade
Carvedilol is a non-selective beta-blocker, antagonizing both β1 and β2-adrenergic receptors. Additionally, it possesses α1-adrenergic blocking activity. The blockade of α1 receptors in blood vessels leads to vasodilation and a reduction in peripheral resistance, which contributes to its blood pressure-lowering effect. This dual mechanism of action may provide additional benefits in heart failure by reducing both cardiac workload and afterload.
Nebivolol: β1-Blockade and Nitric Oxide-Mediated Vasodilation
Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist. Its unique characteristic is its ability to stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator, and this additional mechanism contributes to Nebivolol's antihypertensive effects and may also improve endothelial function.
Conclusion
The choice between this compound and next-generation beta-blockers is multifaceted and depends on the specific clinical context, patient comorbidities, and therapeutic goals. While this compound remains a well-established and effective agent, the additional properties of Carvedilol, Nebivolol, and Bisoprolol offer potential advantages in certain patient populations. Carvedilol's dual blockade may be particularly beneficial in heart failure with reduced ejection fraction. Nebivolol's vasodilatory and endothelial-protective effects make it an attractive option for hypertensive patients, especially those with endothelial dysfunction. Bisoprolol's high β1-selectivity and proven efficacy in heart failure provide a valuable therapeutic alternative.
This guide serves as a starting point for further investigation. Researchers and drug development professionals are encouraged to consult the full-text publications of the cited clinical trials for a more in-depth understanding of the data and methodologies. The provided signaling pathway diagrams offer a visual framework for comprehending the molecular mechanisms that underpin the clinical observations. As cardiovascular research continues to evolve, a nuanced understanding of the pharmacological differences between these agents will be crucial for the development of more targeted and effective therapies.
References
- 1. Comparison of carvedilol and this compound on clinical outcomes in patients with chronic heart failure in the Carvedilol Or this compound European Trial (COMET): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Carvedilol Or this compound European Trial - American College of Cardiology [acc.org]
- 4. Effects of this compound and carvedilol on cause-specific mortality and morbidity in patients with chronic heart failure--COMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic effects of carvedilol vs this compound in patients with type 2 diabetes mellitus and hypertension: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Metoprolol in a Research Environment
Metoprolol (B1676517), a widely used beta-adrenergic receptor blocking agent, requires stringent disposal procedures within a laboratory setting to mitigate environmental contamination and ensure personnel safety. Due to its classification as harmful to aquatic life with long-lasting effects and its resistance to ready biodegradation, improper disposal can lead to significant ecological consequences.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing to avoid skin and eye contact.[1][2]
-
Ventilation: Ensure adequate ventilation to minimize dust generation and accumulation, as this compound dust may form flammable clouds in the air.[1]
-
Spill Management: In case of a spill, transfer the spilled tablets or powder to a suitable, closed container for disposal. The spillage area should then be washed with water. Prevent any entry into drains, sewers, or watercourses.[1]
Step-by-Step Disposal Procedure for this compound Waste
The recommended disposal method for this compound and its contaminated materials is incineration by a licensed contractor. Disposing of this compound down the drain or in regular trash is not advised due to its environmental persistence and ecotoxicity.
-
Segregation of Waste:
-
Identify all waste streams containing this compound, including pure active pharmaceutical ingredient (API), expired tablets, contaminated labware (e.g., gloves, vials, pipette tips), and solutions.
-
Segregate this compound waste from non-hazardous laboratory waste. If this compound is considered a hazardous waste under local regulations (e.g., RCRA in the U.S.), it must be handled according to those specific guidelines.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, sealed, and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidants.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed environmental management vendor to arrange for the pickup and disposal of the this compound waste.
-
Ensure the vendor will dispose of the material via incineration at a permitted facility, which is the standard method for pharmaceutical waste.
-
-
Documentation:
-
Maintain meticulous records of all disposed this compound waste, including quantities, dates, and disposal manifests. These records are essential for regulatory compliance.
-
Quantitative Data on this compound
The following table summarizes key quantitative data regarding this compound's environmental impact and degradation characteristics.
| Parameter | Value | Reference |
| Biodegradability | Not readily biodegradable | |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects (H412) | |
| Environmental Concentration | Found in Minnesota surface water at a max concentration of 0.051 ppb | |
| Degradation under Stress Conditions | ||
| Acid Hydrolysis (0.1 N HCl) | 16.60% degradation after 1 day at 37°C | |
| Base Hydrolysis (0.1 N NaOH) | Significant degradation observed | |
| Oxidative Stress (3% H₂O₂) | Extensive degradation observed | |
| Thermal & Photolytic Stress | Stable under these conditions |
Experimental Protocols
Understanding the degradation pathways of this compound is crucial for assessing its environmental fate. Below are summaries of methodologies used in forced degradation studies.
Protocol for Forced Degradation Studies
These studies are performed to understand the stability of a drug substance under various stress conditions as per International Conference on Harmonization (ICH) guidelines.
-
Acid Degradation:
-
Prepare a stock solution of this compound succinate (B1194679) (e.g., 100 µg/mL).
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.
-
Heat the solution at a specified temperature (e.g., 37°C or 60°C) for a defined period (e.g., 1 to 24 hours).
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with a suitable solvent (e.g., methanol (B129727) or water) for analysis.
-
-
Alkaline Degradation:
-
Follow steps 1 and 2 from the acid degradation protocol.
-
Add 1 mL of 0.1 N NaOH and allow the solution to stand at room temperature for a specified time (e.g., 6 to 24 hours).
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to the final volume for analysis.
-
-
Oxidative Degradation:
-
Follow steps 1 and 2 from the acid degradation protocol.
-
Add 1 mL of 3% H₂O₂ solution and keep the mixture at room temperature for a specified time (e.g., 1 to 24 hours).
-
Dilute to the final volume for analysis.
-
Analytical Method for Degradation Products: LC/Q-TOF-ESI-MS/MS
A high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry method is used to separate and identify the degradation products.
-
Chromatography System: A liquid chromatography system coupled with a mass spectrometer featuring an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 4.6 × 250 mm, 5 µm) is typically used for separation.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detection: The mass spectrometer is operated in positive ESI mode to detect and fragment the parent drug and its degradation products, allowing for their identification and structural elucidation based on fragmentation patterns and accurate mass measurements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow for Research Laboratories.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Metoprolol
For laboratory professionals engaged in research, development, and analysis, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for handling Metoprolol, a cardioselective β1-adrenergic blocking agent. Adherence to these guidelines is critical to mitigate risks of exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to prevent inadvertent contact and inhalation.[1][2][3][4][5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical splash goggles. A full face shield may be required for larger quantities. | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. | A dustproof gas mask or a full-face respirator if exposure limits are exceeded or if ventilation is inadequate. | A lab coat or impervious protective clothing. |
| Preparing Solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-impermeable gloves (e.g., nitrile). | Not generally required if performed in a well-ventilated area or a fume hood. | A lab coat. |
| General Handling and Transfer | Safety glasses. | Chemical-impermeable gloves. | Not generally required in a well-ventilated area. | A lab coat. |
| Cleaning Spills | Chemical splash goggles. | Chemical-impermeable gloves. | A dustproof gas mask or respirator is recommended for powder spills. | Impervious clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.
-
Keep it away from heat, sparks, open flames, and other ignition sources. No smoking should be permitted in the storage area.
-
Store this compound separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols.
-
Use non-sparking tools to avoid ignition sources.
-
Avoid all unnecessary exposure. Do not breathe dust or mists.
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
3. First Aid Procedures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused or Expired this compound: The preferred method of disposal is through a registered drug take-back program. If a take-back program is not available, do not flush down the toilet unless specifically instructed to do so.
-
Disposal in Household Trash (if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.
-
Place the mixture in a sealed container like a sealable plastic bag.
-
Dispose of the sealed container in the household trash.
-
-
Empty Containers: Triple rinse empty containers. Deface the label to protect personal information before disposing of the container in the trash.
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
